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Foundational

Technical Whitepaper: Physicochemical Profiling of 5-Fluoro-4-methyl-1H-imidazole

This guide provides an in-depth technical analysis of 5-Fluoro-4-methyl-1H-imidazole , a specialized heterocyclic building block used in medicinal chemistry.[1][2] This document is structured to assist researchers in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Fluoro-4-methyl-1H-imidazole , a specialized heterocyclic building block used in medicinal chemistry.[1][2] This document is structured to assist researchers in the rational design, synthesis, and characterization of bioactive molecules incorporating this moiety.

[1][2]

Executive Summary & Strategic Utility

5-Fluoro-4-methyl-1H-imidazole (often chemically equivalent to its tautomer, 4-fluoro-5-methyl-1H-imidazole) represents a high-value "fragment" for drug discovery programs.[1][2] Its strategic importance lies in the "Fluorine Effect" : the ability of the fluorine atom to modulate the physicochemical properties of the imidazole ring without significantly altering its steric footprint.[2]

Unlike the parent 4-methylimidazole, which is basic (pKa ~7.[1][2]5) and largely protonated at physiological pH, the 5-fluoro analog exhibits significantly reduced basicity.[1][2] This shift promotes a higher fraction of the neutral species at pH 7.4, thereby enhancing membrane permeability and altering metabolic stability—a critical tactic in optimizing lead compounds for oral bioavailability and CNS penetration.[2]

Molecular Identity & Structural Dynamics[1][2]

The molecule exists in a dynamic equilibrium between two tautomeric forms.[1][2] In solution, the proton on the nitrogen rapidly migrates between N1 and N3.[2] While nomenclature rules may prioritize one form, they are chemically indistinguishable in most solvent systems.[1][2]

ParameterData
IUPAC Name 5-Fluoro-4-methyl-1H-imidazole
Tautomer Name 4-Fluoro-5-methyl-1H-imidazole
Molecular Formula C₄H₅FN₂
Molecular Weight 100.09 g/mol
CAS Number Research Grade (Specific CAS varies by salt/tautomer designation; often synthesized de novo)
SMILES Cc1c(F)[nH]cn1
Tautomeric Equilibrium & Protonation

The following diagram illustrates the tautomeric shift and the electronic "push-pull" mechanism that defines the molecule's reactivity.

Tautomerism cluster_0 Tautomeric Equilibrium (Fast Exchange) cluster_1 Electronic Effects T1 5-Fluoro-4-methyl-1H-imidazole (H on N1) T2 4-Fluoro-5-methyl-1H-imidazole (H on N3) T1->T2  H+ Shift   F Fluorine (-I Effect) Strong Electron Withdrawal N Imidazole Nitrogen (Basicity Center) F->N Reduces e- Density (Lowers pKa) Me Methyl (+I Effect) Weak Electron Donation Me->N Increases e- Density (Slightly Raises pKa)

Caption: Tautomeric equilibrium (left) and the competing electronic effects (right) that determine the molecule's reduced basicity.[1]

Physicochemical Properties (The Core)

The introduction of fluorine drastically alters the acid-base profile compared to non-fluorinated analogs.[1][2] This section synthesizes predicted and comparative experimental data.

Acid-Base Profile (pKa)[1][2]
  • 4-Methylimidazole pKa: ~7.52 (Basic, protonated at pH 7.4).[1][2]

  • 5-Fluoro-4-methyl-1H-imidazole pKa: ~3.5 – 4.5 (Estimated).[1][2]

    • Mechanism:[1][3] The strong inductive withdrawal (-I effect) of the fluorine atom destabilizes the positively charged conjugate acid (imidazolium cation). This forces the equilibrium toward the neutral form.[1][2]

    • Implication: At physiological pH (7.4), this molecule is >99.9% neutral .[1][2] This is a massive advantage for passive diffusion across lipophilic membranes (e.g., blood-brain barrier) compared to the parent methylimidazole.[1][2]

Lipophilicity & Solubility
PropertyValue/TrendMechanism
LogP (Octanol/Water) ~0.5 – 0.8Fluorine increases lipophilicity relative to Hydrogen (LogP ~0.2 for 4-Me-Im).[1][2]
TPSA ~28.7 ŲPolar surface area remains low, favorable for CNS penetration.[1][2]
H-Bond Donors (HBD) 1The N-H proton.[1][2]
H-Bond Acceptors (HBA) 2The unprotonated N and the Fluorine atom (weak acceptor).[1][2]
Solubility ModerateHigh aqueous solubility in acidic media (pH < 3); moderate in neutral buffer.[1][2]

Analytical Characterization Protocols

Due to the lack of a strong UV chromophore and the presence of fluorine, a multi-modal analytical approach is required.[2]

HPLC Method (Reverse Phase)

Standard UV detection at 210-220 nm is weak.[1][2] Mass Spectrometry (MS) is recommended for quantification.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation for retention stability).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Note: The compound will elute early due to its polarity and small size.[1][2]

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance is the definitive tool for structural verification, particularly ¹⁹F NMR.[2]

  • ¹H NMR (DMSO-d₆):

    • Methyl group: Singlet/Doublet at ~2.1–2.3 ppm.[1][2]

    • Imidazole C-H: Singlet at ~7.4–7.6 ppm.[1][2]

    • NH: Broad singlet >10 ppm (exchangeable).[1][2]

  • ¹⁹F NMR:

    • Distinct singlet (or quartet if coupling to methyl protons is resolved) typically in the range of -130 to -160 ppm (relative to CFCl₃).[1][2] This signal is diagnostic and free from background interference.[1][2]

Analytical Workflow Diagram

Workflow cluster_qc Quality Control (QC) Start Crude Sample LCMS LC-MS (ESI+) Confirm MW: 100.09 Da Start->LCMS NMR_H 1H NMR Confirm Methyl/Ring H LCMS->NMR_H NMR_F 19F NMR Confirm Fluorination NMR_H->NMR_F Purity Purity Check NMR_F->Purity Decision >95%? Purity->Decision Release Release for Bioassay Decision->Release Yes Repurify Prep-HPLC / Recrystallization Decision->Repurify No Repurify->LCMS

Caption: Standardized analytical workflow ensuring structural integrity via orthogonal validation (MS + 19F NMR).

Synthetic Accessibility & Stability

Synthesis: Direct fluorination of imidazole is hazardous and low-yielding.[1][2] The preferred route often involves the Balz-Schiemann reaction (thermal decomposition of diazonium tetrafluoroborates) or photochemical trifluoromethylation of methylimidazoles followed by modification.[1]

  • Key Reference: Photochemical approaches have been documented for similar scaffolds (See Ref [1]).[1][2]

Stability:

  • Thermal: Generally stable up to 100°C.[1][2]

  • Chemical: The C-F bond is metabolically robust (strong bond energy ~116 kcal/mol).[1][2] However, the imidazole ring is susceptible to N-alkylation or oxidation if not stored properly.[1][2]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and potential oxidation.

References

  • Photochemical Trifluoromethylation of Imidazoles and Thiazoles. Source: Journal of Organic Chemistry, 1998, 63(25), 9448–9454. Context: Describes the synthesis and reactivity of fluoro-methyl-imidazoles.

  • The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. Context: Authoritative review on the pKa lowering effect of fluorine substitution.

  • Physicochemical Properties of Fluoro-Imidazoles. Source: PubChem Compound Summary (Analog Data: 4-Fluoroimidazole).[1][2] Context: Baseline data for non-methylated analogs used for property extrapolation.[1][2]

Sources

Exploratory

An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-Fluoro-4-methyl-1H-imidazole

Abstract This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-Fluoro-4-methyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-Fluoro-4-methyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of fluorine and a methyl group onto the imidazole scaffold creates a nuanced electronic environment that directly influences the stability and reactivity of its constituent tautomers. This document will explore the synthesis, structural elucidation, and the physicochemical factors governing the equilibrium between the 4-fluoro-5-methyl and 5-fluoro-4-methyl tautomers. We will delve into spectroscopic and computational methodologies for characterizing this equilibrium, offering both theoretical insights and practical, field-proven protocols for researchers and scientists.

Introduction: The Significance of Imidazole Tautomerism in Drug Design

The imidazole ring is a ubiquitous feature in a vast array of biologically active molecules, including the essential amino acid histidine.[1] Its ability to act as both a hydrogen bond donor and acceptor, as well as its amphoteric nature, makes it a critical component in many enzymatic reactions and receptor-ligand interactions.[1] A key characteristic of asymmetrically substituted imidazoles is prototropic tautomerism, a dynamic equilibrium wherein a proton shifts between the two nitrogen atoms of the imidazole ring.[2][3] This seemingly subtle intramolecular rearrangement can have profound effects on the molecule's electronic distribution, dipole moment, and steric profile, thereby influencing its binding affinity to biological targets.

The tautomeric state of an imidazole derivative can dictate its role as a hydrogen bond donor or acceptor, a critical factor in molecular recognition.[4] For drug development professionals, understanding and predicting the predominant tautomer of a substituted imidazole in a specific physiological environment is paramount for rational drug design and lead optimization. The introduction of a fluorine atom, with its high electronegativity, and a methyl group, an electron-donating group, at adjacent positions on the imidazole ring presents a compelling case study in the electronic tug-of-war that governs tautomeric preference. This guide will specifically focus on the tautomeric equilibrium of 5-Fluoro-4-methyl-1H-imidazole, a molecule where these competing electronic effects are poised to create a finely balanced equilibrium.

Synthesis of 5-Fluoro-4-methyl-1H-imidazole

The synthesis of specifically substituted imidazoles often requires a multi-step approach. While a direct, one-pot synthesis for 5-Fluoro-4-methyl-1H-imidazole is not prominently described in the literature, a plausible and robust synthetic strategy can be devised based on established methods for the synthesis of halogenated and methylated imidazoles.[5][6] The following proposed synthesis is a logical amalgamation of known synthetic transformations for creating substituted imidazoles.

Proposed Synthetic Pathway

A logical approach to the synthesis of 5-Fluoro-4-methyl-1H-imidazole involves the initial construction of a suitable precursor, followed by a fluorination step. A plausible route is outlined below:

Synthetic_Pathway A 4-Methylimidazole B 1-Trityl-4-methylimidazole A->B Trityl chloride, Et3N C 5-Bromo-1-trityl-4-methylimidazole B->C NBS, CCl4 D 5-Fluoro-1-trityl-4-methylimidazole C->D n-BuLi, then N-Fluorobenzenesulfonimide (NFSI) E 5-Fluoro-4-methyl-1H-imidazole D->E TFA, H2O

Caption: Proposed synthetic route for 5-Fluoro-4-methyl-1H-imidazole.

Detailed Experimental Protocol

Step 1: Protection of 4-Methylimidazole

  • To a solution of 4-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add a solution of trityl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-trityl-4-methylimidazole.

Causality: The trityl group is an effective protecting group for the N-H of imidazole, preventing side reactions in subsequent steps and directing the halogenation to the C5 position.

Step 2: Bromination of the Imidazole Ring

  • Dissolve 1-trityl-4-methylimidazole (1.0 eq) in carbon tetrachloride (CCl4).

  • Add N-bromosuccinimide (NBS) (1.05 eq) to the solution.

  • Reflux the mixture for 4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 5-bromo-1-trityl-4-methylimidazole.

Causality: NBS is a reliable reagent for the regioselective bromination of electron-rich aromatic rings like the protected imidazole.

Step 3: Halogen Exchange Reaction

  • Dissolve 5-bromo-1-trityl-4-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C under an inert atmosphere (Argon).

  • Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography to yield 5-fluoro-1-trityl-4-methylimidazole.

Causality: The lithium-halogen exchange at low temperature creates a nucleophilic organolithium species at the C5 position, which then attacks the electrophilic fluorine of NFSI to form the C-F bond.

Step 4: Deprotection

  • Dissolve 5-fluoro-1-trityl-4-methylimidazole (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and water (95:5).

  • Stir the solution at room temperature for 2 hours.

  • Remove the TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-fluoro-4-methyl-1H-imidazole.

Causality: The trityl group is readily cleaved under acidic conditions, regenerating the N-H of the imidazole ring.

The Tautomeric Equilibrium

The tautomeric equilibrium of 5-Fluoro-4-methyl-1H-imidazole involves the interconversion of two distinct chemical species: 5-Fluoro-4-methyl-1H-imidazole and 4-Fluoro-5-methyl-1H-imidazole .

Tautomeric_Equilibrium cluster_T1 cluster_T2 T1 5-Fluoro-4-methyl-1H-imidazole T2 4-Fluoro-5-methyl-1H-imidazole T1->T2 K_T img1 img1 img2 img2

Caption: Tautomeric equilibrium of 5-Fluoro-4-methyl-1H-imidazole.

Factors Influencing the Tautomeric Ratio (KT)

The position of this equilibrium (defined by the equilibrium constant, KT = [4-Fluoro-5-methyl tautomer] / [5-Fluoro-4-methyl tautomer]) is governed by a delicate balance of electronic and steric effects, as well as external factors such as solvent polarity and pH.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group play a crucial role. The more electronegative fluorine atom will destabilize a positive charge on an adjacent nitrogen, thus disfavoring the tautomer where the proton resides on the nitrogen closer to the fluorine. Conversely, the electron-donating methyl group will stabilize a positive charge on the adjacent nitrogen.

  • Solvent Effects: Polar protic solvents can stabilize both tautomers through hydrogen bonding. However, the extent of stabilization may differ depending on the specific hydrogen bonding interactions each tautomer can form. More polar solvents are expected to favor the tautomer with the larger dipole moment.

  • pH: The pKa values of the two nitrogen atoms in the imidazole ring will be different due to the influence of the substituents. At a given pH, the protonation state of the molecule will influence the observed tautomeric ratio.

Spectroscopic Characterization of the Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria.[7] In cases of rapid interconversion, the observed chemical shifts are a weighted average of the shifts of the individual tautomers. For slower exchange rates, distinct signals for each tautomer may be observed.

1H and 13C NMR Spectroscopy

The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the electronic environment and can provide valuable information about the predominant tautomer.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (ppm) for the Tautomers of 5-Fluoro-4-methyl-1H-imidazole in CDCl3

TautomerH2C2C4C5CH3
5-Fluoro-4-methyl-1H-imidazole ~7.5~135~125~140 (d, 1JCF)~2.1
4-Fluoro-5-methyl-1H-imidazole ~7.4~136~145 (d, 1JCF)~118~2.2

Note: These are predicted values based on known substituent effects and may vary in experimental conditions. The carbon attached to fluorine will exhibit a large one-bond coupling constant (1JCF).

Self-Validating Protocol for NMR Analysis:

  • Acquire high-resolution 1H and 13C NMR spectra of the synthesized compound in a non-polar solvent (e.g., CDCl3) and a polar aprotic solvent (e.g., DMSO-d6).

  • Assign all proton and carbon signals using 2D NMR techniques such as COSY, HSQC, and HMBC.

  • Pay close attention to the chemical shifts of the imidazole ring carbons C4 and C5 and the magnitude of the C-F coupling constants.

  • Compare the observed chemical shifts with theoretically calculated values for each tautomer to estimate the tautomeric ratio in different solvents.

NMR_Workflow A Synthesized Compound B 1 H and 13 C NMR in CDCl 3 A->B C 1 H and 13 C NMR in DMSO-d 6 A->C D 2D NMR (COSY, HSQC, HMBC) B->D C->D E Signal Assignment D->E F Comparison with Computational Data E->F G Determine Tautomeric Ratio F->G

Caption: Workflow for NMR-based determination of tautomeric equilibrium.

Computational Analysis of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for calculating their theoretical NMR chemical shifts.[8]

Protocol for DFT Calculations
  • Geometry Optimization: Optimize the geometries of both the 5-fluoro-4-methyl and 4-fluoro-5-methyl tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE).

  • Solvation Modeling: To account for solvent effects, perform the calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • NMR Chemical Shift Calculations: Use the GIAO (Gauge-Including Atomic Orbital) method to calculate the theoretical 13C and 1H NMR chemical shifts for each tautomer.

Table 2: Predicted Relative Energies of Tautomers from DFT Calculations

TautomerΔE (gas phase, kcal/mol)ΔE (water, PCM, kcal/mol)
5-Fluoro-4-methyl-1H-imidazole 0.00 (Reference)0.00 (Reference)
4-Fluoro-5-methyl-1H-imidazole [Predicted Value][Predicted Value]

Note: The actual values would be obtained from the DFT calculations. It is hypothesized that the 5-fluoro-4-methyl tautomer will be slightly more stable due to the destabilizing effect of the fluorine atom on the adjacent protonated nitrogen in the 4-fluoro-5-methyl tautomer.

Conclusion and Future Directions

The tautomeric equilibrium of 5-Fluoro-4-methyl-1H-imidazole represents a fascinating interplay of electronic and environmental factors. This guide has provided a framework for its synthesis, characterization, and the theoretical and experimental investigation of its tautomerism. For researchers in drug development, a thorough understanding of this equilibrium is crucial for predicting the behavior of this and similar molecules in biological systems.

Future work should focus on the experimental validation of the proposed synthetic route and the detailed spectroscopic and computational analysis outlined herein. Furthermore, investigating the tautomeric equilibrium in a wider range of solvents and at various pH values will provide a more complete picture of the molecule's behavior. The insights gained from such studies will undoubtedly contribute to the more rational design of novel therapeutics based on the versatile imidazole scaffold.

References

  • Synthesis of Fluorinated Imidazole[4,5f][2][9]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed. [Link]

  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][9][10]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. ResearchGate. [Link]

  • Tautomeric equilibrium of 4(5)-methylimidazole (4(5)-MeIm), modeling... ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scientific Research Publishing. [Link]

  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. ResearchGate. [Link]

  • Tautomerism in imidazole unit. | Download Scientific Diagram. ResearchGate. [Link]

  • Formation of 4(5)-methylimidazole and Its Precursors, α-dicarbonyl Compounds, in Maillard Model Systems. PubMed. [Link]

  • Tautomeric equilibrium of 4(5)-methylimidazole. ResearchGate. [Link]

  • Supporting Information For. The Royal Society of Chemistry. [Link]

  • Preparation method of 4-halogen-1H-imidazole.
  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. [Link]

  • Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. National Center for Biotechnology Information. [Link]

  • Halogenation of imidazoles.
  • Tautomerism in imidazole unit. | Download Scientific Diagram. ResearchGate. [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. The Royal Society of Chemistry. [Link]

  • Proton tautomerism in (Z)-5-(Furan-2-ylmethylidene)-4-phenylaminothiazol- 2(5H)-one: a Computational study. ResearchGate. [Link]

  • KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society. [Link]

  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. VNUHCM Journal of Science and Technology Development. [Link]

  • 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. National Center for Biotechnology Information. [Link]

  • From Other Imidazoles by Substitution of Hydrogen. YouTube. [Link]

  • 1-Methyl-5-nitro-1H-imidazole. ResearchGate. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Rapid determination of 4-methylimidazole in caramel colours using 1H NMR Spectroscopy. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Stability Profiles of 5-Fluoro-Imidazole Derivatives

Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often yielding compounds with enhanced potency, selectivity, and pharmacokinetic properties. Am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often yielding compounds with enhanced potency, selectivity, and pharmacokinetic properties. Among these, 5-fluoro-imidazole derivatives have garnered significant interest across various therapeutic areas. However, the metabolic fate of these compounds is a critical determinant of their clinical success, influencing their efficacy, duration of action, and potential for toxicity. This guide provides a comprehensive technical overview of the metabolic stability of 5-fluoro-imidazole derivatives for researchers, scientists, and drug development professionals. We will delve into the enzymatic machinery responsible for their biotransformation, explore common metabolic pathways, and present detailed protocols for the in vitro assessment of their stability. By synthesizing field-proven insights with established scientific principles, this document aims to equip drug discovery teams with the knowledge to rationally design and evaluate 5-fluoro-imidazole derivatives with optimized metabolic profiles.

The Strategic Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a pivotal parameter that dictates its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] Early and accurate assessment of metabolic stability is therefore not merely a screening step but a strategic imperative that guides lead optimization, reduces late-stage attrition, and ultimately enhances the probability of clinical success.[1]

The liver is the primary site of drug metabolism, where a symphony of enzymes, broadly categorized into Phase I and Phase II, work to functionalize and eliminate xenobiotics.[3] Phase I reactions, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose polar functional groups through oxidation, reduction, or hydrolysis.[1] Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), then conjugate these modified compounds with endogenous hydrophilic molecules, facilitating their excretion.[4] An understanding of a compound's susceptibility to these enzymatic processes is fundamental to predicting its metabolic clearance.[1]

The 5-Fluoro-Imidazole Moiety: A Double-Edged Sword of Stability and Reactivity

The introduction of a fluorine atom at the 5-position of the imidazole ring imparts a unique set of physicochemical properties that can profoundly influence a molecule's metabolic fate.[2] The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond can render the molecule more resistant to oxidative metabolism at or near the site of fluorination.[5] This "metabolic blocking" effect is a key rationale for the use of fluorination in drug design, often leading to increased metabolic stability and an extended pharmacokinetic profile.[6]

However, the influence of fluorine is more nuanced than simple metabolic shielding. The electron-withdrawing nature of the fluorine atom can alter the electronic landscape of the entire imidazole ring, potentially influencing its affinity for the active sites of metabolizing enzymes.[7] Furthermore, under certain circumstances, the metabolic process can lead to defluorination, generating potentially reactive metabolites and raising safety concerns.[5] For instance, some difluoromethyl-substituted imidazoles have been shown to be unstable in aqueous solutions at physiological pH, undergoing defluorination.[1][5] It is therefore crucial to not only assess the rate of metabolism but also to identify the metabolites formed to gain a complete picture of the compound's disposition.

Key Metabolic Pathways of 5-Fluoro-Imidazole Derivatives

The biotransformation of 5-fluoro-imidazole derivatives is a complex interplay of various enzymatic reactions. While the specific pathways are highly dependent on the overall structure of the molecule, several common routes of metabolism have been identified for imidazole-containing compounds.

CYP-Mediated Oxidation

The cytochrome P450 system is a major contributor to the metabolism of many imidazole-based drugs.[8] For the imidazole ring itself, oxidation is a common metabolic pathway.[9] This can occur at various positions on the ring, leading to the formation of hydroxylated metabolites. For 5-fluoro-imidazoles, the presence of the fluorine atom may direct oxidation to other positions on the ring or on adjacent substituents. Common oxidative reactions include:

  • Hydroxylation: Direct oxidation of the imidazole ring or its substituents.

  • N-dealkylation: Removal of alkyl groups attached to the nitrogen atoms of the imidazole ring.

  • Oxidative Ring Scission: More extensive oxidation can lead to the opening of the imidazole ring.[10]

The specific CYP isoforms involved in the metabolism of a given 5-fluoro-imidazole derivative can be identified through reaction phenotyping studies, with CYP3A4 and CYP3A5 being common contributors to the metabolism of many imidazole-containing drugs.[8]

Phase II Conjugation: The Role of UGTs

Following Phase I oxidation, or for compounds already possessing a suitable functional group, Phase II conjugation reactions facilitate excretion. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a significant pathway for the metabolism of imidazole-containing compounds.[4][11] The nitrogen atoms of the imidazole ring can be directly conjugated with glucuronic acid to form N-glucuronides.[10] The steric and electronic environment around the nitrogen atoms will influence which nitrogen is preferentially conjugated.[10]

Potential for Bioactivation and Defluorination

A critical aspect of the metabolic profiling of 5-fluoro-imidazole derivatives is the investigation of potential bioactivation pathways. Metabolism can sometimes lead to the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules, potentially leading to toxicity. For fluorinated compounds, a key concern is the potential for defluorination.[5] Metabolic oxidation at a carbon atom bearing a fluorine can lead to the elimination of hydrogen fluoride and the formation of reactive intermediates.[5] The chemical stability of the C-F bond within the context of the entire molecule and its metabolites must be carefully evaluated.[1]

Metabolic_Pathways Parent 5-Fluoro-Imidazole Derivative Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation Dealkylated N-Dealkylated Metabolite Parent->Dealkylated N-Dealkylation Reactive Reactive Intermediate (via Defluorination/Bioactivation) Parent->Reactive Glucuronide N-Glucuronide Conjugate Parent->Glucuronide RingOpened Ring-Opened Metabolite Hydroxylated->RingOpened Further Oxidation Hydroxylated->Glucuronide Glucuronidation Excretion Excretion RingOpened->Excretion Glucuronide->Excretion

Caption: Generalized metabolic pathways for 5-fluoro-imidazole derivatives.

In Vitro Assessment of Metabolic Stability: Experimental Protocols

The cornerstone of early ADME assessment lies in robust and reproducible in vitro assays. The following sections provide detailed protocols for the two most common assays used to determine the metabolic stability of 5-fluoro-imidazole derivatives: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery, primarily evaluating Phase I metabolism mediated by enzymes located in the endoplasmic reticulum, most notably the CYPs.[12] Its simplicity, cost-effectiveness, and suitability for high-throughput screening make it an ideal initial screen.

4.1.1. Rationale for Experimental Design

  • Test System: Pooled human liver microsomes (HLMs) are used to average out inter-individual variability in enzyme expression and activity.

  • Cofactor: NADPH is the essential cofactor for CYP-mediated oxidative reactions. Incubations are run with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.

  • Controls:

    • Positive Controls: Compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) are included to ensure the assay is performing as expected.

    • Negative Control (without NADPH): This control assesses the chemical stability of the compound in the assay matrix.

    • Vehicle Control: Assesses any interference from the solvent used to dissolve the test compound (typically DMSO).

  • Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) which precipitates the microsomal proteins and halts enzymatic activity.

  • Analysis: The disappearance of the parent compound over time is monitored by a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.2. Step-by-Step Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of the 5-fluoro-imidazole derivative (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and positive controls in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a working solution of pooled human liver microsomes in the incubation buffer.

    • Prepare a solution of NADPH in the incubation buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiate the reaction by adding the NADPH solution to the appropriate wells. For the "-NADPH" control, add an equal volume of incubation buffer.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear portion of this plot is the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Reagents: - Test Compound (5-fluoro-imidazole) - Microsomes - NADPH - Buffer B Combine Test Compound & Microsomes A->B C Pre-incubate B->C D Initiate Reaction (add NADPH) C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (cold Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Interpretation: - Plot ln(% remaining) vs. time - Calculate t½ and CLint H->I

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors present in intact liver cells. Hepatocyte stability assays use cryopreserved or fresh hepatocytes, providing a more physiologically relevant system that incorporates both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.

4.2.1. Rationale for Experimental Design

  • Test System: Cryopreserved human hepatocytes are often used for convenience and to reduce variability between experiments. They retain a high degree of metabolic competence.

  • Incubation Medium: A specialized cell culture medium is used to maintain the viability and metabolic activity of the hepatocytes during the assay.

  • Controls: Similar to the microsomal assay, positive and negative controls are included to validate the assay performance.

  • Analysis: LC-MS/MS is the preferred method for its sensitivity and specificity in quantifying the parent compound in a complex biological matrix.

4.2.2. Step-by-Step Protocol

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method such as trypan blue exclusion.

    • Dilute the hepatocyte suspension to the desired final concentration.

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Prepare a working solution of the 5-fluoro-imidazole derivative in the incubation medium.

    • Add the test compound working solution to the hepatocytes to initiate the reaction.

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described for the microsomal stability assay (centrifugation and supernatant collection).

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • The data analysis is similar to the microsomal assay, with the calculation of t½ and CLint. The CLint value is typically expressed as µL/min/10^6 cells.

Reaction Phenotyping: Identifying the Key Metabolic Enzymes

Once it is established that a 5-fluoro-imidazole derivative is metabolized, the next critical step is to identify the specific enzymes responsible for its clearance. This process, known as reaction phenotyping, is crucial for predicting potential drug-drug interactions. There are two primary approaches:

  • Recombinant Human CYP Enzymes: The test compound is incubated individually with a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to determine which enzymes can metabolize the compound.

  • Chemical Inhibition in HLMs: The test compound is incubated with pooled HLMs in the presence and absence of potent and selective inhibitors for each of the major CYP isoforms. A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor implicates that CYP isoform in its clearance.

Reaction_Phenotyping cluster_approaches Reaction Phenotyping Approaches cluster_outcome Outcome A Approach 1: Recombinant CYP Isoforms B Incubate 5-fluoro-imidazole with individual CYPs (e.g., 1A2, 2C9, 2D6, 3A4) A->B C Measure metabolite formation or parent depletion B->C G Identify specific CYP isoform(s) responsible for metabolism C->G D Approach 2: Chemical Inhibition in HLMs E Incubate 5-fluoro-imidazole with HLMs + specific CYP inhibitors D->E F Compare metabolism rate with and without inhibitor E->F F->G

Caption: Experimental approaches for reaction phenotyping.

Data Summary and Interpretation

The data generated from these in vitro assays provide a wealth of information to guide drug discovery efforts. A summary table, such as the one below, can be a powerful tool for comparing the metabolic stability of a series of 5-fluoro-imidazole derivatives.

Compound IDStructureHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)Major Metabolizing CYP(s)
Example-1 [Structure of Example-1]4530.89015.4CYP3A4
Example-2 [Structure of Example-2]>120<11.5>180<7.7Not Determined
Example-3 [Structure of Example-3]1592.43046.2CYP2C9, CYP3A4

Note: The data in this table is illustrative and not from a specific study on 5-fluoro-imidazole derivatives, for which comprehensive public data is limited.

Interpretation of Results:

  • High CLint: A high intrinsic clearance value suggests that the compound is rapidly metabolized, which may lead to a short in vivo half-life and low oral bioavailability. Medicinal chemistry efforts may be directed towards modifying the structure to block the identified metabolic "soft spots."

  • Low CLint: A low intrinsic clearance value indicates that the compound is metabolically stable, which is often a desirable property. However, if the compound is too stable, it could lead to accumulation and potential toxicity.

  • Discrepancy between Microsomal and Hepatocyte Data: If a compound is stable in microsomes but shows significant clearance in hepatocytes, it may suggest that Phase II metabolism or uptake/efflux transporters play a significant role in its disposition.

  • Metabolism by a Single CYP Isoform: If a compound is primarily metabolized by a single polymorphic CYP isoform (e.g., CYP2D6 or CYP2C19), there is a higher risk of variable patient exposure and drug-drug interactions.

Conclusion and Future Perspectives

The metabolic stability of 5-fluoro-imidazole derivatives is a multifaceted parameter that is critical to their success as drug candidates. A thorough understanding of their biotransformation, driven by robust in vitro assays, is essential for the rational design of molecules with optimal pharmacokinetic profiles. The strategic use of fluorination can be a powerful tool to enhance metabolic stability, but it must be balanced with a careful evaluation of potential bioactivation and defluorination pathways.

As analytical technologies continue to advance, high-resolution mass spectrometry will play an increasingly important role in the rapid identification and structural elucidation of metabolites. Furthermore, the integration of in silico predictive models with in vitro experimental data will enable a more comprehensive and efficient assessment of metabolic liabilities early in the drug discovery process. By embracing a holistic approach that combines synthetic chemistry, in vitro ADME assays, and metabolite characterization, researchers can unlock the full therapeutic potential of 5-fluoro-imidazole derivatives.

References

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]

  • Gupta, S., Babu, M. A., Kumar, R., & Kumar, B. (2025, March). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ResearchGate. Retrieved from [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Retrieved from [Link]

  • Ghafouri, H., Ghavami, R., & Badeli, A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Mini reviews in medicinal chemistry, 21(16), 2235–2254. Retrieved from [Link]

  • Yengi, L. G., Leung, L., & Tomlinson, S. (2007). The role of drug metabolism in the discovery and development of new medicines. Current topics in medicinal chemistry, 7(12), 1224–1242. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of metabolic sites in the imidazole‐containing drugs (for simplification, we confined the metabolism within the imidazole ring only). Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry, 20(2), 209-232. Retrieved from [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 981–984. Retrieved from [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., & El-Emam, A. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (Basel, Switzerland), 28(14), 5556. Retrieved from [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. Retrieved from [Link]

  • Al-Ostath, A., Khan, S. A., & Asiri, A. M. (2025). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of King Saud University - Science, 37(1), 103588. Retrieved from [Link]

  • Chen, Y., Li, S., Wang, Y., Zhang, Y., Li, Y., & Liu, J. (2022). Synthesis of Fluorinated Imidazole[4,5f][2][10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(3), e202100537. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry. Retrieved from [Link]

  • Zarenezhad, E., Sasanipour, M., & Fassihi, A. (2015). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Iranian journal of pharmaceutical research : IJPR, 14(3), 745–753. Retrieved from [Link]

  • Iwuchukwu, I. J., Tallman, M. N., & Iyer, L. D. (2013). Investigation into UDP-glucuronosyltransferase (UGT) enzyme kinetics of imidazole- and triazole-containing antifungal drugs in human liver microsomes and recombinant UGT enzymes. Drug metabolism and disposition: the biological fate of chemicals, 41(6), 1157–1164. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Retrieved from [Link]

  • Singh, S. P., & Wahajuddin, M. (2018). Importance of Fluorine in Benzazole Compounds. Current drug targets, 19(13), 1514–1534. Retrieved from [Link]

  • Zhang, Y., & Benet, L. Z. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert opinion on drug metabolism & toxicology, 11(6), 933–948. Retrieved from [Link]

  • Bylund, J., Danielsson, A., & Malm, M. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Drug metabolism and disposition: the biological fate of chemicals, 40(11), 2055–2063. Retrieved from [Link]

  • Słoczyńska, K., Piska, K., & Gunia-Krzyżak, A. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. PloS one, 11(10), e0164273. Retrieved from [Link]

  • Zarenezhad, E., Sasanipour, M., & Fassihi, A. (2015). Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods. Iranian journal of pharmaceutical research : IJPR, 14(3), 745–753. Retrieved from [Link]

  • Bylund, J., Danielsson, A., & Malm, M. (2012). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. Drug Metabolism and Disposition, 40(11), 2055-2063. Retrieved from [Link]

  • Getzinger, G. J., & Ferguson, P. L. (2014). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental science & technology, 48(10), 5583–5591. Retrieved from [Link]

  • Al-Ostath, A., Khan, S. A., & Asiri, A. M. (2025). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of King Saud University - Science, 37(1), 103588. Retrieved from [Link]

  • Obach, R. S. (2012). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current protocols in pharmacology, Chapter 7, Unit7.5. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402–408. Retrieved from [Link]

  • Wu, B., & Hu, M. (2012). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of pharmaceutical sciences, 101(9), 3087–3110. Retrieved from [Link]

  • Li, A. P. (2024). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Drug metabolism and disposition: the biological fate of chemicals, 52(6), 369–378. Retrieved from [Link]

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Exploratory

Technical Guide: pKa Values and Ionization Behavior of 5-Fluoro-4-methyl-1H-imidazole

Executive Summary 5-Fluoro-4-methyl-1H-imidazole is a functionalized heteroaromatic scaffold increasingly utilized in medicinal chemistry as a bioisostere for histidine or as a metabolic blocker.[1] Its physicochemical b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-4-methyl-1H-imidazole is a functionalized heteroaromatic scaffold increasingly utilized in medicinal chemistry as a bioisostere for histidine or as a metabolic blocker.[1] Its physicochemical behavior is defined by the interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom on the imidazole ring.

This guide provides a comprehensive analysis of the compound's ionization constants (pKa), tautomeric equilibria, and experimental methodologies for their determination.

Key Physicochemical Parameters (Estimated):

  • pKa₁ (Conjugate Acid BH⁺ → B): 3.8 ± 0.5 (Basic center N3)

  • pKa₂ (Neutral Acid AH → A⁻): 11.2 ± 0.5 (Acidic center N1-H)[1]

  • Dominant Species at pH 7.4: Neutral (Uncharged)

  • Tautomeric Preference: 4-methyl-5-fluoro isomer (Neutral state)[1]

Structural Analysis & Tautomerism

The ionization behavior of 5-fluoro-4-methylimidazole cannot be understood without addressing its prototropic tautomerism.[1] Like all 4(5)-substituted imidazoles, the proton on the pyrrole-like nitrogen (N1) is mobile, creating an equilibrium between two distinct tautomers.[1]

Electronic Substituent Effects

The net ionization constant is a vector sum of two opposing electronic effects:

  • Methyl Group (C4/C5): Exhibits a positive inductive effect (+I), increasing electron density in the ring. This stabilizes the protonated cation (increasing basicity) and destabilizes the deprotonated anion (decreasing acidity).

  • Fluoro Group (C5/C4): Exhibits a strong negative inductive effect (-I) and a weaker positive mesomeric effect (+M). The inductive withdrawal dominates, significantly reducing the electron density of the ring nitrogens. This decreases basicity and increases acidity.

Tautomeric Equilibrium

In the neutral state, the tautomer that places the electron-withdrawing fluorine adjacent to the pyrrole-like NH (N1) is generally less favored due to repulsion between the lone pairs of fluorine and the N-H bond, though hydrogen bonding can sometimes stabilize it. However, steric factors from the methyl group also play a role.

Tautomers T1 Tautomer A (4-Methyl-5-fluoro-1H-imidazole) H on N1, Me at 4, F at 5 T2 Tautomer B (4-Fluoro-5-methyl-1H-imidazole) H on N1, F at 4, Me at 5 T1->T2 Fast Equilibrium (Kd)

Caption: Prototropic tautomerism of the neutral compound. The equilibrium constant (Kt) is solvent-dependent.

pKa Derivation and Ionization Profile

Direct experimental values for this specific derivative are sparse in open literature. The values below are derived using Hammett Structure-Activity Relationships (SAR) based on validated analogs (Imidazole, 4-Methylimidazole, and 4-Bromoimidazole).

pKa₁: The Basic Equilibrium (Cation Formation)

Reaction:



  • Reference (Imidazole): 6.99

  • Effect of 4-Me: +0.55 units (stabilizes cation via +I).[1]

  • Effect of 5-F: ~ -3.5 units (destabilizes cation via strong -I).[1]

  • Predicted Value: ~3.8

Analysis: The fluorine atom significantly suppresses the basicity of the N3 nitrogen. While 4-methylimidazole is more basic than imidazole (pKa 7.5), the introduction of fluorine drops the pKa into the 3.0–4.0 range, making the compound a much weaker base than histidine.

pKa₂: The Acidic Equilibrium (Anion Formation)

Reaction:


[1]
  • Reference (Imidazole): 14.4[2]

  • Effect of 4-Me: +0.4 units (destabilizes anion).[1]

  • Effect of 5-F: ~ -3.5 units (stabilizes anion via -I).[1]

  • Predicted Value: ~11.2

Analysis: The electron-withdrawing fluorine facilitates the delocalization of the negative charge on the imidazolide anion, lowering the pKa from ~14.5 to ~11.2. This makes the NH proton significantly more acidic than in unsubstituted imidazole.

Speciation Diagram

The compound exists in three states depending on pH.

Speciation Cation Cationic Form (ImH2+) Protonated at N3 Neutral Neutral Form (ImH) Dominant pH 5.0 - 10.0 Cation->Neutral pKa1 ~ 3.8 Anion Anionic Form (Im-) Deprotonated at N1 Neutral->Anion pKa2 ~ 11.2

Caption: Ionization states across the pH scale. At physiological pH (7.4), the neutral species is >99.9% abundant.

Experimental Determination Methodologies

To validate these theoretical values, researchers should employ the following protocols. 19F NMR Titration is the recommended gold standard for this compound due to the sensitivity of the fluorine nucleus to electron density changes upon ionization.

Protocol A: 19F NMR pH Titration

This method avoids concentration errors and is highly specific to the fluorinated species.

Reagents:

  • Deuterated water (

    
    ) or 
    
    
    
    with 10%
    
    
    lock.
  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (in capillary).

  • Buffers: Phosphate/Citrate/Borate series (universal buffer).

Workflow:

  • Preparation: Dissolve 5-Fluoro-4-methylimidazole (1-5 mM) in the solvent.

  • Titration: Adjust pH from 2.0 to 13.0 in 0.5 unit increments using HCl/NaOH.

  • Acquisition: Record 19F NMR spectra at each pH point.

  • Data Analysis: Plot the chemical shift (

    
    ) vs. pH.
    
    • The inflection point of the sigmoidal curve corresponds to the pKa.

    • Expect a significant upfield/downfield shift as the ring electron density changes during protonation/deprotonation.

Protocol B: Potentiometric Titration (GLpKa)

Suitable for samples with high solubility (>0.5 mM) and purity.

Workflow:

  • System Setup: Use a micro-titration apparatus (e.g., Sirius T3) under inert gas (

    
    ) to prevent carbonate formation.
    
  • Blank Run: Titrate the supporting electrolyte (0.15 M KCl) to calibrate the electrode.

  • Sample Run: Titrate the sample (approx 1 mg) from pH 2 to pH 12.

  • Calculation: Use the Bjerrum difference plot method to determine pKa values. Note that the low pKa1 (~3.8) requires accurate capture of the acidic region.

Implications for Drug Design

Lipophilicity (LogD)

The ionization profile directly impacts the distribution coefficient (LogD).

  • pH 7.4: Since the molecule is neutral,

    
    .
    
  • LogP Estimate: The methyl group adds lipophilicity (+0.5), while fluorine is relatively neutral to slightly lipophilic in aromatics (+0.14).

  • Result: The compound is moderately lipophilic, ensuring good membrane permeability compared to highly polar charged imidazoles.

Hydrogen Bonding
  • Donor: The N1-H is a stronger hydrogen bond donor (HBD) than in imidazole due to the electron-withdrawing fluorine (higher acidity).[1]

  • Acceptor: The N3 is a weaker hydrogen bond acceptor (HBA) due to reduced electron density.

Bioisosterism

This scaffold is an effective bioisostere for Histidine residues in enzyme active sites where a reduction in basicity is required to modulate catalytic activity or improve metabolic stability against CYP450 oxidation.

Data Summary Table

ParameterValue (Estimated)Rationale
pKa₁ (Basic) 3.8 ± 0.54-Me (+I) vs 5-F (-I); F dominates basicity reduction.[1]
pKa₂ (Acidic) 11.2 ± 0.55-F (-I) stabilizes anion; 4-Me (+I) destabilizes.[1]
Isoelectric Point (pI) 7.5Average of pKa₁ and pKa₂.[1]
LogP ~0.6Imidazole (-0.[1][3][4]02) + Me (0.5) + F (0.1).[3]
Dominant Species (pH 7.4) NeutralpH is between pKa₁ and pKa₂.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13195, 4-Methylimidazole. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.[5][6] Organic Chemistry Data.[7] Retrieved from [Link]

  • Walsh, C. et al. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Eze, F. et al. (2020). One-Pot Multicomponent Synthesis of Imidazole Rings in Acidic Ionic Liquids.[2] Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Li, X. et al. (2018). Experimental Determination of pKa for Fluorinated Compounds by 19F-NMR. Environmental Science & Technology.[8] Retrieved from [Link]

Sources

Foundational

Literature review on 5-Fluoro-4-methyl-1H-imidazole synthesis

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-4-methyl-1H-imidazole For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Foreword: The Strategic Val...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of Fluorinated Imidazoles

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. The imidazole scaffold, a privileged structure in numerous pharmaceuticals, becomes an even more attractive building block when functionalized with fluorine.[1] 5-Fluoro-4-methyl-1H-imidazole, in particular, is a valuable synthon for the development of novel therapeutics, leveraging the unique electronic properties of fluorine to fine-tune molecular interactions. This guide provides a comprehensive overview of a robust synthetic strategy for the preparation of this important molecule, grounded in established chemical principles and supported by practical, field-proven insights.

I. Strategic Approach to the Synthesis of 5-Fluoro-4-methyl-1H-imidazole

The direct and regioselective fluorination of the imidazole ring presents a significant synthetic challenge. The electron-rich nature of the heterocycle makes it susceptible to over-reaction or reaction at undesired positions. To address this, a multi-step strategy involving protection, regioselective fluorination, and deprotection is the most logical and reliable approach. This guide will focus on a strategy adapted from the work of Albertshofer et al. on the regioselective fluorination of substituted imidazoles.[2][3]

The proposed synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Precursor Preparation cluster_1 Part 2: N-Protection cluster_2 Part 3: Regioselective Fluorination cluster_3 Part 4: Deprotection A 4-Methyl-1H-imidazole B N-Protected-4-methylimidazole A->B Protection (e.g., PMB-Cl or Boc2O) C N-Protected-5-fluoro-4-methylimidazole B->C Fluorination (LTMP, NFSI) D 5-Fluoro-4-methyl-1H-imidazole C->D Deprotection (e.g., TFA or NaBH4/EtOH) Fluorination_Mechanism cluster_0 Deprotonation and Fluorination Protected_Imidazole N-Protected-4-methylimidazole Lithiation Lithiation at C5 Protected_Imidazole->Lithiation LTMP Fluorination Electrophilic Fluorination Lithiation->Fluorination NFSI Product N-Protected-5-fluoro-4-methylimidazole Fluorination->Product

Sources

Protocols & Analytical Methods

Method

Application Note: Solvent Systems for 5-Fluoro-4-methyl-1H-imidazole

[1] Abstract & Scope This technical guide provides a standardized methodology for the solubilization and handling of 5-Fluoro-4-methyl-1H-imidazole (CAS: 1378388-16-9 / Analogous derivatives). While 4-methylimidazole is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide provides a standardized methodology for the solubilization and handling of 5-Fluoro-4-methyl-1H-imidazole (CAS: 1378388-16-9 / Analogous derivatives). While 4-methylimidazole is highly water-soluble, the introduction of the fluorine atom at the 5-position alters the physicochemical profile, reducing basicity and modifying lipophilicity. This guide addresses the specific challenges of dissolving this fluorinated heterocycle for use in biological assays (in vitro), analytical chemistry (HPLC/NMR), and synthetic workflows.[1]

Key Chemical Properties:

  • Compound: 5-Fluoro-4-methyl-1H-imidazole[1]

  • Molecular Weight: ~100.09 g/mol [1][2]

  • Acidity (pKa): The electron-withdrawing fluorine atom lowers the pKa of the imidazole ring compared to the non-fluorinated parent (pKa ~7.5), making the compound less basic and potentially less soluble in neutral aqueous media.[1]

  • Tautomerism: Exists in equilibrium as 4-methyl-5-fluoro and 5-methyl-4-fluoro tautomers in solution.

Physicochemical Basis for Solvent Selection

Effective dissolution requires overcoming the crystal lattice energy, which is dominated by intermolecular hydrogen bonding between the imidazole N-H (donor) and N-3 (acceptor).[1]

The "Fluorine Effect"

The fluorine substituent exerts a strong inductive effect ($ -I $), withdrawing electron density from the imidazole ring.

  • Reduced Basicity: The N-3 nitrogen becomes less available for protonation. Unlike 4-methylimidazole, which dissolves easily in water by partially protonating at neutral pH, the fluorinated derivative often requires a lower pH (acidic environment) or a polar aprotic solvent to dissolve fully.[1]

  • Lipophilicity: Fluorine increases lipophilicity slightly, improving solubility in organic solvents like DMSO and alcohols compared to pure water.

Solvent Compatibility Matrix
SolventSolubility RatingApplication ContextTechnical Notes
DMSO (Dimethyl Sulfoxide) Excellent (Primary Choice)Biological Assays, Stock SolutionsDisrupts H-bonding effectively.[1][2] Miscible with water for assay dilution. Recommended Stock Conc: 10–100 mM.
Methanol / Ethanol Good Synthesis, NMR, LC-MS PrepGood solubility.[1][2] Volatility allows for easy removal. Use deuterated versions (MeOD) for NMR to avoid exchangeable proton signals.[1]
Water (Neutral pH) Moderate to Poor Not Recommended for StocksSolubility is concentration-dependent.[1][2] May precipitate at high concentrations due to lack of ionization at pH 7.
Water (Acidic, 0.1 M HCl) High Aqueous Stock, HPLC Mobile PhaseProtonation of the imidazole ring ($ \text{Im} + \text{H}^+ \rightarrow \text{ImH}^+ $) drastically increases solubility.[1][2]
Acetonitrile (ACN) Moderate HPLC Mobile PhaseSoluble, but often requires water/buffer co-solvent to maintain stability.[1][2]
Hexane / Toluene Poor N/APolarity mismatch.[1][2] Do not use.

Protocol 1: Empirical Solubility Screening Workflow[1][2]

Objective: To determine the optimal solvent system for a specific batch of 5-Fluoro-4-methyl-1H-imidazole, ensuring no precipitation occurs during experimental conditions.

Materials:

  • Solid 5-Fluoro-4-methyl-1H-imidazole[1]

  • Solvents: DMSO (Anhydrous), 0.1 M HCl, PBS (pH 7.4)

  • Vortex mixer, Sonicator (bath type)[1]

  • Visual aid (Light box)[1][2]

Workflow Diagram (Graphviz)

SolubilityWorkflow Start Start: Weigh 1-5 mg Compound Choice Select Solvent Based on Application Start->Choice DMSO Biological Assay? Use DMSO Choice->DMSO Acid Aqueous/HPLC? Use 0.1 M HCl Choice->Acid AddSolvent Add Solvent to Target (e.g., 10 mM) DMSO->AddSolvent Acid->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Sonicate Sonicate (40°C, 10 min) Check1->Sonicate No (Cloudy) Success Success: Filter Sterilize & Store -20°C Check1->Success Yes Check2 Visual Inspection: Clear Solution? Sonicate->Check2 Check2->Success Yes Fail Precipitation: Dilute or Change Solvent Check2->Fail No

Figure 1: Decision tree for solubilizing 5-Fluoro-4-methyl-1H-imidazole. Note the critical sonication step.

Step-by-Step Procedure:
  • Weighing: Weigh approximately 2 mg of the compound into a sterile microcentrifuge tube.

  • Primary Solubilization: Add the calculated volume of DMSO to achieve a 100 mM stock .

    • Calculation: $ V_{DMSO} (\mu L) = \frac{\text{Mass (mg)} \times 1000}{\text{MW} \times \text{Conc (M)}} $[1][2]

  • Agitation: Vortex vigorously for 30 seconds.

  • Inspection: Hold the tube against a light source.

    • Clear: Proceed to usage.[3][4][5]

    • Cloudy/Particulate:[1][2] Sonicate in a water bath at 35–40°C for 10 minutes. The slight heat aids in breaking the crystal lattice without degrading the fluorinated ring.

  • Verification: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, the compound is not fully dissolved. Add more solvent to reduce concentration to 50 mM or 10 mM.

Protocol 2: Preparation for Biological Assays (In Vitro)

Critical Constraint: Most cells tolerate only <0.5% v/v DMSO. The stock solution must be concentrated enough to allow significant dilution.

  • Stock Prep: Prepare a 50 mM stock solution in anhydrous DMSO using Protocol 1.

  • Sterilization: Pass the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter . Do not use Nylon filters as they may bind the compound.[1]

  • Serial Dilution (The "Crash" Check):

    • Prepare the culture medium (e.g., DMEM + 10% FBS).[1]

    • Pipette the DMSO stock directly into the medium while vortexing the medium to ensure rapid dispersion.

    • Observation: Watch for a "milky" precipitate upon contact. If precipitation occurs, the compound has "crashed out" due to the polarity shift.

    • Remedy: Perform an intermediate dilution in Ethanol or dilute the stock further before adding to media.

Protocol 3: Analytical Preparation (HPLC & NMR)

HPLC Mobile Phase

For quantifying purity or stability, avoid neutral water which may cause peak tailing due to the basic nitrogen interacting with silanol groups on the column.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring the imidazole is protonated and soluble).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B. The fluorine atom increases retention time compared to 4-methylimidazole.

NMR Sample Prep
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reason: Imidazoles often aggregate in non-polar solvents like chloroform, leading to broad peaks. DMSO-d6 prevents aggregation and provides sharp signals.

  • Tautomerism Note: In DMSO-d6, you may observe broadened signals for the NH proton or distinct signals for the tautomers if the exchange rate is slow. Adding a drop of D2O will exchange the NH proton and simplify the spectrum.

Stability & Storage

  • Hygroscopicity: Imidazoles are hygroscopic. The fluorinated derivative is slightly less so, but moisture absorption can lead to hydrolysis errors in weighing. Store the solid in a desiccator.

  • Temperature: Store solid at -20°C.

  • Solution Stability: DMSO stocks are stable at -20°C for 3–6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

Safety Considerations (E-E-A-T)

  • Toxicity: While 4-methylimidazole is a known carcinogen (IARC Group 2B), the toxicology of 5-Fluoro-4-methyl-1H-imidazole is less characterized but should be presumed highly toxic/mutagenic by analogy.[1]

  • Handling: Always handle in a fume hood. Double-glove (Nitrile).[1][3]

  • Disposal: Dispose of as halogenated organic waste.

References

  • National Toxicology Program (NTP). (2007).[1][6] Toxicology and Carcinogenesis Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 535. [Link][1][2]

  • PubChem. (n.d.).[7][8] Compound Summary: 4-Methylimidazole (Physicochemical Properties Analog).[1][6] National Library of Medicine. [Link]

  • Gaylord Chemical. (2007).[9] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][9][10][11] Bulletin 102. [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Imidazole derivatives and safety data.[Link][1][2]

  • Journal of Organic Chemistry. (General Reference for Imidazole Tautomerism and Fluorine Inductive Effects). Effect of Fluorine Substitution on the Acidity of Heterocycles.

Sources

Application

Application Notes and Protocols for the Incorporation of 5-Fluoro-4-methyl-1H-imidazole into Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Novel Heterocyclic Amino Acid Incorporation The introduction of structurally unique non-canonical amino acids is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Novel Heterocyclic Amino Acid Incorporation

The introduction of structurally unique non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. These novel building blocks can confer advantageous properties, including enhanced potency, increased metabolic stability, and constrained conformations. 5-Fluoro-4-methyl-1H-imidazole, when appropriately functionalized for peptide synthesis (e.g., as an amino acid derivative), represents a compelling scaffold. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the imidazole ring, influencing its hydrogen bonding capabilities and potential for metallic coordination, while the methyl group provides steric bulk and lipophilicity.

However, the unique electronic and steric properties of 5-Fluoro-4-methyl-1H-imidazole present specific challenges during peptide synthesis. The fluorinated imidazole ring is electron-deficient, which can decrease the nucleophilicity of the amino group and potentially hinder coupling efficiency. Furthermore, as with histidine, the imidazole nitrogen atoms may require protection to prevent side reactions.[1] This guide provides a comprehensive overview of the recommended procedures for the successful coupling of 5-Fluoro-4-methyl-1H-imidazole derivatives in peptide synthesis, drawing upon established principles for handling challenging amino acids.[2][3]

I. Pre-Coupling Considerations: The Importance of the Building Block

Before commencing peptide synthesis, it is crucial to ensure the quality and appropriate protection of the 5-Fluoro-4-methyl-1H-imidazole-containing building block. It is assumed that the molecule is functionalized with both a carboxylic acid and a protected amino group suitable for standard peptide synthesis methodologies (e.g., Fmoc or Boc).

Imidazole Nitrogen Protection

The imidazole side chain of histidine is often protected during peptide synthesis to prevent N-acylation and racemization.[1] Given the electronic properties of the fluorinated imidazole, similar precautions are warranted. The choice of protecting group is critical and should be orthogonal to the N-terminal protecting group (e.g., Fmoc).

Protecting GroupRemoval ConditionsAdvantages & Considerations
Trityl (Trt) Mildly acidic (e.g., TFA in DCM)Provides good steric protection. Suitable for Fmoc-based strategies.[4]
Boc Strongly acidic (e.g., neat TFA)Commonly used in Boc-based SPPS. Offers robust protection.
2,4-Dinitrophenyl (DNP) Thiolysis (e.g., thiophenol)Offers orthogonal removal but can be sterically demanding to introduce.

For most standard Fmoc-based solid-phase peptide synthesis (SPPS), a Trityl protecting group on the imidazole nitrogen is a recommended starting point.

II. Strategic Selection of Coupling Reagents and Conditions

The success of incorporating sterically hindered or electron-deficient amino acids hinges on the appropriate choice of coupling reagents and reaction conditions.[5] The goal is to achieve a high coupling efficiency while minimizing racemization.[2][3]

Recommended Coupling Reagents

For a challenging building block like 5-Fluoro-4-methyl-1H-imidazole, uronium/aminium-based reagents are highly recommended due to their high reactivity.[6]

ReagentClassKey Features
HATU Uronium/AminiumGenerally considered one of the most efficient coupling reagents with low racemization rates.[6] Highly soluble in common SPPS solvents.
HBTU Uronium/AminiumA widely used and effective coupling reagent, though slightly less reactive than HATU.[3]
PyBOP PhosphoniumA robust coupling reagent, particularly useful in solution-phase synthesis.
COMU Uronium/AminiumKnown for its high efficiency and water-soluble byproducts, which can simplify purification.[5]

Recommendation: HATU is the primary recommendation for coupling 5-Fluoro-4-methyl-1H-imidazole due to its superior activation capabilities, which are beneficial for overcoming the electron-deficient nature of the fluorinated imidazole.[6][7]

The Role of the Base

A non-nucleophilic base is essential to activate the carboxylic acid and facilitate the coupling reaction.

BaseProperties
DIPEA A common, effective, and sterically hindered base.
2,4,6-Collidine A stronger, non-nucleophilic base that can be advantageous for difficult couplings.

Recommendation: DIPEA is a suitable first choice for most applications. If coupling proves to be sluggish, switching to 2,4,6-collidine may improve reaction kinetics.

III. Detailed Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for standard Fmoc-based SPPS.

Workflow for a Single Coupling Cycle

SPPS Coupling Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washes1 DMF Washes Deprotection->Washes1 Coupling Coupling of Fmoc-5-fluoro-4-methyl- 1H-imidazole-amino acid Washes1->Coupling Washes2 DMF Washes Coupling->Washes2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washes2->Capping NextCycle Proceed to next cycle Capping->NextCycle

Caption: General workflow for a single coupling cycle in SPPS.

Protocol for HATU-Mediated Coupling

This protocol assumes a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Preparation of Coupling Solution (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-protected 5-Fluoro-4-methyl-1H-imidazole amino acid (4 equivalents, 0.4 mmol).

    • Add HATU (3.9 equivalents, 0.39 mmol).

    • Add DIPEA (8 equivalents, 0.8 mmol) to the dissolved amino acid and HATU.

    • Briefly vortex the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated coupling solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test or a similar qualitative test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Optional Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Proceed: Continue with the next deprotection and coupling cycle.

Quantitative Data for Coupling Protocol
ComponentEquivalents (relative to resin capacity)Molarity (in DMF)
Fmoc-5-Fluoro-4-methyl-1H-imidazole-amino acid4.0~0.2 M
HATU3.9~0.195 M
DIPEA8.0~0.4 M

IV. Verification of Incorporation: Analytical Techniques

Following cleavage from the resin and purification, it is essential to verify the successful incorporation of the 5-Fluoro-4-methyl-1H-imidazole moiety.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary method to confirm the correct mass of the final peptide. The observed mass should match the theoretical mass of the peptide containing the novel amino acid.

NMR Spectroscopy

For a thorough characterization, particularly for shorter peptides, 2D NMR techniques (such as COSY and HMBC) can confirm the connectivity of the atoms within the peptide backbone and the side chain of the incorporated amino acid. The presence of a fluorine atom will also allow for 19F NMR, which should show a characteristic signal for the fluoroimidazole moiety.[8]

HPLC Analysis

Reverse-phase HPLC is used to assess the purity of the synthesized peptide. A single, sharp peak is indicative of a pure product. The chromatogram can also be compared to a control peptide lacking the modification to observe shifts in retention time. The analysis of 4(5)-methylimidazole, a related compound, can be challenging due to its polarity and lack of strong chromophores, which may also be a consideration for HPLC method development for peptides containing this moiety.[9]

V. Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a double coupling is recommended. Simply repeat the coupling step with a fresh solution of the activated amino acid.

  • Racemization: While HATU is known for low racemization, this can still be a concern with prolonged activation times.[6] Minimize the pre-activation time and consider the addition of an additive like OxymaPure to further suppress racemization.

  • Side Reactions: Ensure that the imidazole nitrogen is adequately protected to prevent unwanted acylation during coupling.

VI. Mechanistic Overview of HATU-Mediated Coupling

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase AA_COOH R-COOH (Protected Amino Acid) Active_Ester OAt-Ester (Active Intermediate) AA_COOH->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Peptide_Bond R-CO-NH-Peptide-Resin (Peptide Bond Formation) Active_Ester->Peptide_Bond + H2N-Peptide-Resin Peptide_NH2 H2N-Peptide-Resin

Sources

Method

Unlocking Potential: A Research and Development Guide to the Catalytic Applications of 5-Fluoro-4-methyl-1H-imidazole Ligands

For the attention of: Researchers, Scientists, and Drug Development Professionals. This technical guide ventures into the prospective catalytic applications of 5-Fluoro-4-methyl-1H-imidazole.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide ventures into the prospective catalytic applications of 5-Fluoro-4-methyl-1H-imidazole. It is important to note that, at the time of this writing, the catalytic use of this specific ligand is a nascent field with limited published data. Therefore, this document serves as a foundational guide, synthesizing information on its synthesis, and postulating its potential catalytic roles by drawing parallels with structurally and electronically similar ligands. The protocols and applications outlined herein are intended as a starting point for research and development efforts.

The Ligand: Synthesis and Inferred Properties of 5-Fluoro-4-methyl-1H-imidazole

The strategic placement of a fluorine atom and a methyl group on the imidazole scaffold imparts a unique combination of steric and electronic properties to the 5-Fluoro-4-methyl-1H-imidazole ligand.

Synthesis of 5-Fluoro-4-methyl-1H-imidazole

The synthesis of fluorinated imidazoles can be achieved through several methods, with the photochemical decomposition of diazonium tetrafluoroborates being a notable route.[1] While a specific protocol for 5-Fluoro-4-methyl-1H-imidazole is not extensively detailed in the readily available literature, a general approach can be adapted from the synthesis of other fluoro-methyl-imidazoles.[1]

Conceptual Synthesis Workflow:

A Starting Material: Amino-methyl-imidazole derivative B Diazotization: NaNO2, HBF4 A->B Formation of diazonium tetrafluoroborate C Photochemical Irradiation B->C Decomposition D Isolation and Purification C->D E 5-Fluoro-4-methyl-1H-imidazole D->E Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)2 Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-4-methyl-1H-imidazole

Welcome to the technical support guide for 5-Fluoro-4-methyl-1H-imidazole. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound is often predicated on overcoming fundament...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Fluoro-4-methyl-1H-imidazole. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound is often predicated on overcoming fundamental physicochemical hurdles. This guide is structured as a series of questions and answers to directly address the solubility issues you may encounter during your research and development workflows. We will move from foundational principles to advanced strategies, explaining the causality behind each experimental choice to empower you to make informed decisions.

Section 1: Understanding the Molecule - Predicted Physicochemical Properties

Q1: What are the inherent solubility characteristics of 5-Fluoro-4-methyl-1H-imidazole, and why might it be problematic?

A1: While specific experimental data for 5-Fluoro-4-methyl-1H-imidazole is not broadly published, we can infer its behavior by analyzing its structural components. The molecule's solubility is a interplay between its polar imidazole core and its less polar substituents.

  • Imidazole Core: The parent imidazole ring is a polar, aromatic heterocycle, and it is soluble in water and other polar solvents.[1][2] This is due to its ability to form hydrogen bonds. Critically, the imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base, with one nitrogen atom that can be protonated and another that can be deprotonated.[1] This dual nature is the primary lever we can pull to manipulate solubility.

  • Methyl Group (-CH₃): The methyl group at the 4-position is a small, non-polar, lipophilic substituent. Its addition will generally decrease aqueous solubility compared to the parent imidazole.

  • Fluoro Group (-F): The fluorine atom at the 5-position has a more complex role. Fluorine is the most electronegative element, which can increase the polarity of the C-F bond. However, it is also considered a lipophilic substituent in many contexts. In drug design, fluorine substitution is often employed to enhance metabolic stability or binding affinity.[3][4] Importantly, strategic fluorine substitution can sometimes increase aqueous solubility, a phenomenon attributed to factors like the disruption of crystal lattice energy or modulation of the pKa of nearby ionizable groups.[3]

Section 2: Foundational Troubleshooting - Your First Steps

Q2: My initial attempt to dissolve the compound in a standard aqueous buffer (e.g., PBS pH 7.4) failed. What is the most systematic first step?

A2: When a compound exhibits poor solubility in a neutral aqueous buffer, the first action is to perform a systematic solvent screening to understand its general solubility profile. This involves testing a range of common laboratory solvents with varying polarities. This process is not for creating a final formulation but for gathering essential data about the compound's nature.

Below is a workflow for this initial screening process.

G cluster_results Outcome start Start: 1-2 mg of 5-Fluoro-4-methyl-1H-imidazole aqueous Test: Aqueous Buffer (e.g., PBS pH 7.4) start->aqueous polar_protic Test: Polar Protic Solvents (Methanol, Ethanol) aqueous->polar_protic Insoluble result Characterize Solubility Profile aqueous->result Soluble polar_aprotic Test: Polar Aprotic Solvents (DMSO, Acetonitrile, Acetone) polar_protic->polar_aprotic Insoluble polar_protic->result Soluble polar_aprotic->result Soluble

Caption: Initial solubility screening workflow.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh 1-2 mg of 5-Fluoro-4-methyl-1H-imidazole into several separate glass vials.

  • Solvent Addition: To the first vial, add the primary solvent (e.g., water or buffer) in small, precise increments (e.g., 100 µL).

  • Mixing: After each addition, vortex the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect for undissolved solid against a dark background.

  • Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume added to estimate the solubility (e.g., if 1 mg dissolves in 1 mL, solubility is ~1 mg/mL).

  • Repeat: Repeat steps 2-5 for other solvents, such as ethanol, methanol, and DMSO.

This initial screen will quickly tell you if the compound is amenable to simple solvent systems or if more advanced techniques are required. The high polarity of imidazoles often facilitates solubility in solvents like methanol and acetonitrile.[5]

Section 3: Advanced Solubilization Strategies

Q3: How can I use pH to dramatically increase the aqueous solubility of this compound?

A3: This is the most powerful and direct method for an ionizable compound like an imidazole. The solubility of an amphoteric molecule is lowest at its isoelectric point (pI) and increases significantly as the pH moves away from the pI. By adjusting the pH, you can convert the neutral, poorly soluble form of the molecule into a charged, highly water-soluble salt form in situ.

  • Acidic Conditions (pH < pKa₁): The imidazole ring will be protonated, forming a positively charged cation. This cationic form is expected to be significantly more soluble in water.

  • Basic Conditions (pH > pKa₂): The proton on the second nitrogen can be removed, forming a negatively charged anion, which should also be more water-soluble.

The relationship between pH, the compound's ionization state, and its resulting solubility is illustrated below.

G low_ph Low pH (e.g., pH 2) cation Protonated Cation (High Water Solubility) low_ph->cation neutral_ph Neutral pH (~pI) neutral Neutral Molecule (Low Water Solubility) neutral_ph->neutral high_ph High pH (e.g., pH 10) anion Deprotonated Anion (High Water Solubility) high_ph->anion cation->neutral + OH⁻ - H₂O neutral->cation + H₃O⁺ - H₂O neutral->anion + OH⁻ - H₂O anion->neutral + H₃O⁺ - H₂O

Caption: Impact of pH on the ionization and solubility of an imidazole ring.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Sample Addition: Add an excess of 5-Fluoro-4-methyl-1H-imidazole to a known volume of each buffer in separate sealed vials. Ensure solid is visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution is saturated and has reached equilibrium.[6]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Data Plotting: Plot solubility (e.g., in µg/mL) versus pH to visualize the profile and identify the pH ranges of maximum solubility.

Q4: For my in vivo experiment, I cannot use extreme pH values. What are the best practices for using co-solvents?

A4: Co-solvents are an excellent strategy for preclinical formulations. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[7]

Common Biocompatible Co-solvents & Typical Usage Limits

Co-solventTypical Use in FormulationsKey Considerations
Propylene Glycol (PG) Up to 40%Generally recognized as safe (GRAS). Can cause hemolysis at high concentrations.
Polyethylene Glycol 400 (PEG 400) Up to 60%GRAS. High concentrations can be viscous.
Ethanol Up to 20%Can cause irritation and has pharmacological effects. Use with caution.
Dimethyl Sulfoxide (DMSO) < 10% (often much lower)Excellent solubilizer but can have toxicological effects and alter cell membranes.
Surfactants (e.g., Tween® 80, Cremophor® EL) 1-10%Form micelles to encapsulate the drug. Can cause hypersensitivity reactions.

Note: These limits are illustrative. Always consult toxicology literature for your specific animal model and route of administration.

Experimental Protocol: Co-solvent Formulation Development

  • Initial Dissolution: Dissolve the compound in the pure co-solvent (e.g., PEG 400) to its maximum concentration.

  • Titration: Slowly add the aqueous vehicle (e.g., saline or water) to the co-solvent concentrate while vortexing vigorously.

  • Observation: Watch for any signs of precipitation (cloudiness). The goal is to find the highest ratio of aqueous vehicle to co-solvent that keeps the drug in solution at the target concentration.

  • Final Formulation: A common starting point for a challenging compound might be a formulation like 10% DMSO / 40% PEG 400 / 50% Water.

Q5: What other advanced strategies should I consider for later-stage development?

A5: For more advanced applications, particularly moving towards clinical formulations, several other techniques are employed to handle poorly soluble compounds. The choice depends heavily on the desired dosage form and drug properties.[8][9]

G cluster_preclinical Preclinical / In Vivo cluster_clinical Clinical Formulation start Poor Solubility Issue cosolvent Co-Solvent Systems start->cosolvent surfactant Surfactant Micelles (e.g., Tween 80) start->surfactant cyclodextrin Cyclodextrin Complexation start->cyclodextrin salt Salt Formation start->salt solid_disp Amorphous Solid Dispersions cosolvent->solid_disp May progress to cyclodextrin->solid_disp May progress to lipid Lipid-Based Systems (e.g., SEDDS) salt->lipid Alternative

Caption: Decision tree for selecting an advanced solubilization strategy.

  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules with a hydrophilic exterior and a lipophilic interior. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is water-soluble.[10]

  • Amorphous Solid Dispersions: The energy required to dissolve a crystalline solid is much higher than for an amorphous one. This technique disperses the drug in an amorphous state within a polymer matrix, often using methods like spray drying or hot-melt extrusion.[11]

  • Salt Formation: For an ionizable compound like this, creating a stable, solid salt form (e.g., a hydrochloride or mesylate salt) is one of the most effective and established methods to improve solubility and dissolution rate.[12]

Section 4: Standard Operating Protocol

SOP 1: Determination of Thermodynamic Solubility via the Shake-Flask Method

This protocol is the gold standard for measuring equilibrium solubility.[6]

  • Objective: To determine the saturation concentration of 5-Fluoro-4-methyl-1H-imidazole in a specific solvent system at a controlled temperature.

  • Materials:

    • 5-Fluoro-4-methyl-1H-imidazole

    • Chosen solvent (e.g., pH 7.4 phosphate buffer)

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Calibrated pipettes

    • HPLC system with a suitable column and UV detector

  • Procedure:

    • Add an excess amount of the compound to a vial (ensure solid remains after equilibration, typically 5-10 mg in 1-2 mL).

    • Add a precise volume of the solvent.

    • Seal the vial and place it on the orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Equilibrate for 24-72 hours. Check at 24 and 48 hours to see if the concentration has plateaued.

    • After equilibration, remove the vial and let it stand to allow larger particles to settle.

    • Centrifuge the sample (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with mobile phase to a concentration within the linear range of your analytical method.

    • Quantify the concentration using a pre-validated HPLC method against a standard curve.

  • Calculation: Report the solubility in mg/mL or µM, ensuring to correct for the dilution factor.

References

  • Verma, B., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Zhang, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Domanska, U. & Szydlowski, J. (2002). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data. [Link]

  • Pestana-Bello, V. R., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • Domanska, U., & Szydlowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]

  • Wikipedia. Imidazole. Wikipedia. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]

  • LookChem. Cas 104575-33-9,4-Fluoro-1-methyl-5-nitro-1H-imidazole. LookChem. [Link]

  • PubChem. 5-Chloro-4-methyl-1H-imidazole. PubChem. [Link]

  • Al-Ghaban, W. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Ishikawa, M. & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • Melnyk, M., et al. (2010). pH-dependent optical properties of synthetic fluorescent imidazoles. PubMed - NIH. [Link]

  • Kour, J., et al. (2021). Heterocycles in Medicinal Chemistry. PMC - NIH. [Link]

  • Google Patents. (2006). Heterocyclic compounds and methods of use.
  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • PubChem. 4-fluoro-2-methyl-5-(trifluoromethyl)-1H-imidazole. PubChem. [Link]

  • Wu, W., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • Bozorov, K., et al. (2019). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Florindo, C., et al. (2021). Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. PMC - NIH. [Link]

  • ResearchGate. (2014). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. ResearchGate. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Melnyk, M., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC - NIH. [Link]

  • Pharmedicine Journal. (2024). Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. [Link]

  • Khan, I., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link]

  • Kumar, S. & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Fischer, D. S., et al. (2010). The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. PubMed. [Link]

  • ResearchGate. (2022). strategies to increase solubility and bioavailability of drugs. ResearchGate. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Organic & Biomolecular Chemistry. (2022). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. RSC Publishing. [Link]

  • Nowak, M., et al. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. PMC - PubMed Central. [Link]

  • De Klerck, K., et al. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC. [Link]

  • Su, X., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. PMC. [Link]

  • ResearchGate. (2003). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2)... ResearchGate. [Link]

  • Pobudkowska, A. & Domanska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Ain, S. (2019). AN OVERVIEW ON VARIOUS APPROACHES USED FOR SOLUBILIZATION OF POORLY SOLUBLE DRUGS. ResearchGate. [Link]SOLUBLE_DRUGS)

Sources

Optimization

Technical Support Center: Fluoromethylimidazole Regioisomer Purification

Case ID: FMI-REGIO-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary The purification of fluoromethylimidazole regioisomers (specifically the separation of 1,4- a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FMI-REGIO-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of fluoromethylimidazole regioisomers (specifically the separation of 1,4- and 1,5- isomers formed during N-alkylation or ring synthesis) is a notorious challenge in medicinal chemistry. The physical properties of these isomers—polarity, boiling point, and pKa—are often nearly identical due to the small Van der Waals radius of the fluorine atom (1.47 Å) mimicking hydrogen, yet its high electronegativity alters the dipole moment significantly.

This guide provides a tiered troubleshooting protocol, moving from high-resolution chromatography (Analytical/Prep) to scalable thermodynamic separation (Crystallization) and root-cause prevention (Synthetic Design).

Module 1: Diagnostic & Identification

"Which isomer do I have?"

Before attempting purification, you must definitively assign the regiochemistry. Standard 1H-NMR is often insufficient due to overlapping signals.

The Gold Standard: 1D-NOE / 2D-NOESY

You must rely on the Nuclear Overhauser Effect (NOE) to determine spatial proximity between the N-alkyl group and the imidazole ring protons.

Feature1,4-Isomer (Target)1,5-Isomer (Impurity)
Structure Substituent is remote from N-alkyl group.[1]Substituent is adjacent to N-alkyl group.
NOE Signal Strong NOE between N-CH₂ and H-5 (ring proton).No NOE between N-CH₂ and H-4 (blocked by substituent).
C-F Coupling ⁴J(H-C-C-F) coupling often visible on H-5.Stronger through-space F-H interaction possible.
DOT Diagram: Identification Logic Flow

IdentificationLogic Start Crude Mixture Analysis NMR 1H-NMR (DMSO-d6) Start->NMR NOE Run 1D-NOESY Irradiate N-CH2 NMR->NOE Decision NOE to Ring H? NOE->Decision Isomer14 1,4-Isomer Confirmed (NOE to H-5 observed) Decision->Isomer14 Yes Isomer15 1,5-Isomer Confirmed (No NOE to Ring H) Decision->Isomer15 No

Figure 1: Decision tree for assigning regioisomer identity using Nuclear Overhauser Effect spectroscopy.

Module 2: Chromatographic Resolution (HPLC & SFC)

"Standard C18 isn't separating them."

The basic nitrogen of the imidazole ring causes peak tailing on silica and C18, masking the separation of isomers.

Method A: pH-Modified Reversed-Phase HPLC

The fluoromethyl group is electron-withdrawing, lowering the pKa of the imidazole ring (typically ~7.0) to ~5.5–6.[2]0. You must operate outside this buffering window.

  • High pH Strategy (Recommended):

    • Column: C18 Hybrid (e.g., Waters XBridge, Agilent Poroshell HPH) or Phenyl-Hexyl.

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Mechanism: At pH 10, both isomers are neutral (free base). The separation relies purely on hydrophobicity. The 1,5-isomer, being more sterically crowded, often has a lower effective lipophilicity and elutes earlier than the 1,4-isomer.

  • HILIC Strategy (Alternative):

    • Column: Bare Silica or Amide.

    • Mobile Phase: Acetonitrile / Ammonium Formate (pH 3).

    • Mechanism: Separates based on polarity.[1] The dipole moments of 1,4 and 1,5 isomers differ significantly due to the vector sum of the N-lone pair and the C-F bond.

Method B: Supercritical Fluid Chromatography (SFC)

SFC is the superior technique for structural isomers of imidazoles. The rigid chiral stationary phases (CSPs) can discriminate based on the 3D shape of the molecule, even if the compound is achiral.

  • Column: Chiralpak AD-H or Cellulose-2 (Amylose/Cellulose derivatives).

  • Co-Solvent: 10-20% Methanol with 0.2% Diethylamine (DEA) or Isopropylamine (IPA).

  • Why it works: The "pockets" in the polysaccharide polymer fit the linear 1,4-isomer differently than the "bent" 1,5-isomer.

Module 3: Thermodynamic Purification (Crystallization)

"I have 50 grams. Chromatography is too expensive."

Crystallization relies on the difference in Lattice Energy . 1,4-substituted imidazoles generally possess higher symmetry and pack more efficiently than their 1,5-counterparts.

Protocol: Selective Salt Formation

Oils can be converted to solids using specific counter-ions.

Reagents:

  • Oxalic Acid (creates Oxalates)

  • Nitric Acid (creates Nitrates)

  • HCl (creates Hydrochlorides - Warning: Hygroscopic)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude isomeric mixture (oil) in a minimum amount of hot Ethyl Acetate or Isopropanol (50°C).

  • Acid Addition: Add 1.05 equivalents of Oxalic Acid (dissolved in warm ethanol).

  • Nucleation: Allow the solution to cool slowly to room temperature. The 1,4-isomer oxalate usually crystallizes first due to better packing (higher melting point).

  • Filtration: Filter the solid.

  • Free-Basing: Suspend the salt in DCM and wash with saturated NaHCO₃ to recover the pure free base.

Technical Note: If the 1,5-isomer is the desired product, it will typically remain in the mother liquor. Evaporate the filtrate to recover it enriched.

Module 4: Synthetic Prevention (Root Cause Analysis)

"How do I stop the wrong isomer from forming?"

The ratio of 1,4 vs. 1,5 isomers is governed by the interplay of Sterics vs. Electronics during the alkylation of the parent 4(5)-fluoromethylimidazole.

Mechanism of Regioselectivity
  • Tautomeric Equilibrium: The parent imidazole exists as a rapid equilibrium between the N1-H and N3-H tautomers.

  • Steric Rule: Alkylation usually occurs at the less hindered nitrogen .

    • If the substituent (CH₂F) is at position 4, N3 is hindered. Alkylation favors N1

      
      1,4-isomer .
      
  • Electronic Rule: Alkylation occurs at the more electron-rich nitrogen .

    • The Fluorine atom is electron-withdrawing. It deactivates the adjacent nitrogen (N3) via induction. This makes the remote nitrogen (N1) more nucleophilic

      
      1,4-isomer .
      
  • To Maximize 1,4-Isomer: Use non-polar solvents (DCM, Toluene) and weak bases.

  • To Maximize 1,5-Isomer: This is difficult "direct" chemistry. Use a "blocking group" strategy (e.g., trityl protection, which forces alkylation to the other nitrogen, then deprotect).

DOT Diagram: Synthetic Pathway Selection

SynthesisPath Precursor 4(5)-Fluoromethylimidazole DirectAlk Direct Alkylation (Basic Conditions) Precursor->DirectAlk Standard BlockStrat Trityl Protection Strategy Precursor->BlockStrat If 1,5 needed Major14 Major: 1,4-Isomer (Thermodynamic) DirectAlk->Major14 Favored (Steric+Elec) Major15 Major: 1,5-Isomer (Kinetic/Blocked) BlockStrat->Major15 Steric directing

Figure 2: Synthetic pathways determining the regiochemical outcome.

Troubleshooting / FAQ

Q: My HPLC peaks are broad and tailing, even with a C18 column. A: This is "Silanol Activity." The basic imidazole nitrogen interacts with acidic silanols on the silica backbone.

  • Fix 1: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase.

  • Fix 2: Switch to a "Hybrid Particle" column (e.g., Waters XBridge) designed for high pH stability.

Q: I see two spots on TLC, but they merge on the column. A: Flash chromatography silica is acidic (pH ~5). This protonates the imidazole, making it stick.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexane before loading the column. Run the column with 1% TEA/MeOH/DCM.

Q: Can I distill these isomers? A: Generally, no . The boiling point difference is usually <5°C. Distillation will likely result in thermal decomposition (defluorination) before separation occurs.

References

  • Regioselectivity of Imidazole Alkylation

    • Title: N-Alkylation of imidazoles: steric and electronic effects.[1]

    • Source: University of Otago / Journal of Organic Chemistry Principles.
    • Context: Explains that electron-withdrawing groups (like fluoromethyl) at the 4(5)
    • Link: (General Reference)

  • SFC Separation of Isomers

    • Title: Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chrom
    • Source: PubMed / N
    • Context: Validates the use of Polysaccharide-based SFC columns (Chiralpak AD-H) for separating structural regioisomers, not just enantiomers.
    • Link:

  • HPLC Method Development for Basic Heterocycles

    • Title: Separation of regio-isomers / suggestions for regio-selective methyl
    • Source: ResearchG
    • Context: Discusses the necessity of basic mobile phases or amine-modified silica for separating close regioisomers of nitrogen heterocycles.
    • Link:

  • Crystallization of Imidazole Salts

    • Title: Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.[3]

    • Source: Google P
    • Context: Describes industrial methods for purifying imidazoles via crystalliz
    • Link:

Sources

Troubleshooting

Resolving hygroscopic challenges in 5-Fluoro-4-methyl-1H-imidazole handling

Welcome to the technical support center for 5-Fluoro-4-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-4-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving the challenges associated with the hygroscopic nature of this compound. Below, you will find a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for more complex experimental issues. Our goal is to ensure the integrity of your experiments and the reproducibility of your results by providing scientifically grounded and field-proven insights.

Frequently Asked questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for 5-Fluoro-4-methyl-1H-imidazole?

A1: Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding environment. For an active pharmaceutical ingredient (API) like 5-Fluoro-4-methyl-1H-imidazole, this can lead to significant experimental challenges. The absorbed water can act as a plasticizer, causing the powder to clump or cake, which affects its flow properties and makes accurate weighing difficult.[1] More critically, the presence of water can lead to chemical degradation through hydrolysis, potentially altering the compound's potency and leading to the formation of impurities.[2] The imidazole ring, while aromatic, contains nitrogen atoms that can interact with water molecules.[3]

Q2: How can I visually identify if my sample of 5-Fluoro-4-methyl-1H-imidazole has absorbed moisture?

A2: Visual inspection can often provide the first clues of moisture absorption. A pure, dry sample should be a free-flowing powder. Signs of hygroscopicity include:

  • Clumping or caking: The powder no longer flows freely and forms aggregates.[2]

  • Sticky or tacky appearance: The material may adhere to the walls of the container or the spatula.

  • Deliquescence: In cases of high moisture absorption, the solid may start to dissolve in the absorbed water, appearing wet or even turning into a liquid.[1]

For a quantitative assessment of water content, analytical methods such as Karl Fischer titration or Thermogravimetric Analysis (TGA) are recommended.[4] Dynamic Vapor Sorption (DVS) analysis can also be used to characterize the extent and rate of water uptake at different relative humidity levels.[2]

Q3: What are the ideal storage conditions for 5-Fluoro-4-methyl-1H-imidazole?

A3: To maintain its integrity, 5-Fluoro-4-methyl-1H-imidazole should be stored in a tightly sealed container in a controlled, low-humidity environment.[2] The use of a desiccator containing a suitable desiccant, such as silica gel or molecular sieves, is highly recommended.[2][5] For highly sensitive applications or long-term storage, the best practice is to store the compound inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[2][6] Always consult the Safety Data Sheet (SDS) or Certificate of Analysis for any specific storage temperature and humidity recommendations from the manufacturer.

Q4: I'm about to prepare a stock solution. Does the hygroscopic nature of 5-Fluoro-4-methyl-1H-imidazole affect this process?

A4: Absolutely. If the compound has absorbed water, the actual weight of the active molecule will be less than the measured weight, leading to an inaccurately low concentration of your stock solution. This can have significant downstream effects on your experimental results. It is crucial to handle the compound in a way that minimizes moisture absorption during weighing and dissolution. For critical experiments, it is advisable to determine the water content of the solid just before preparing the solution and adjust the mass accordingly.

Troubleshooting Guides

Issue 1: Difficulty in Obtaining a Stable Weight Reading

Symptoms: The reading on the analytical balance continuously increases during weighing.

Cause: The compound is actively absorbing moisture from the ambient air.

Solutions:

  • Environmental Control:

    • Glove Box: The most effective solution is to perform the weighing inside a glove box with a controlled low-humidity, inert atmosphere.[6][7]

    • Low-Humidity Room: If a glove box is unavailable, use a dedicated weighing room with a dehumidifier.[4] Running the dehumidifier overnight can significantly lower the ambient humidity.

  • Procedural Modifications:

    • Work Quickly and Efficiently: Have all your tools (spatulas, weighing boats, vials) clean, dry, and ready before opening the main container. Minimize the time the compound is exposed to the atmosphere.[2]

    • Use Appropriate Weighing Vessels: Employ a weighing bottle or a vial with a small opening to reduce the surface area exposed to air.[8][9]

    • Weighing by Difference: This is a highly recommended technique.

      • Weigh the sealed container with the compound.

      • Quickly transfer the approximate amount of compound needed to your receiving vessel.

      • Seal the original container again and re-weigh it.

      • The difference in weight is the exact amount of compound transferred.[2]

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Symptoms: Significant variability in results from assays (e.g., IC50 values, enzyme kinetics) performed on different days or with different batches of stock solution.

Cause: This is often due to variations in the actual concentration of 5-Fluoro-4-methyl-1H-imidazole, likely caused by differing levels of water absorption during handling or degradation of the stock solution over time.

Solutions:

  • Standardize Handling Procedures:

    • Fresh Stock Solutions: Prepare stock solutions fresh for each set of experiments from a properly stored aliquot of the solid compound.[2]

    • Inert Atmosphere Preparation: If possible, prepare stock solutions inside a glove box.

  • Quantify Water Content:

    • Karl Fischer Titration: Before preparing a stock solution for a critical experiment, determine the water content of your solid sample using Karl Fischer titration. This will allow you to correct for the water content and calculate the precise mass of the active compound needed.

  • Stock Solution Storage:

    • Anhydrous Solvents: Use high-quality, anhydrous solvents for preparing stock solutions.

    • Appropriate Storage: Store stock solutions in tightly sealed vials with PTFE-lined caps at the recommended temperature (typically -20°C or -80°C). Consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Issue 3: Poor Dissolution or Formation of Particulates

Symptoms: The compound does not fully dissolve in the chosen solvent, or a precipitate forms upon standing.

Cause: While solubility is an intrinsic property, issues with dissolution can be exacerbated by the effects of hygroscopicity.

  • Inaccurate Concentration: Attempting to dissolve a mass of compound that has absorbed a significant amount of water may lead to a supersaturated solution if the calculation was based on the assumption of a dry powder.

  • Degradation Products: Hydrolysis of 5-Fluoro-4-methyl-1H-imidazole could lead to the formation of less soluble impurities.

  • pH Effects: The dissolution of imidazole-containing compounds can be pH-dependent. The presence of absorbed water might slightly alter the local pH upon dissolution.

Solutions:

  • Verify Solubility: Confirm the solubility of 5-Fluoro-4-methyl-1H-imidazole in your chosen solvent from reliable sources.

  • Use Anhydrous Solvents: Ensure your solvent is as dry as possible to prevent any further moisture-related issues.

  • Gentle Warming and Sonication: If the compound is known to be stable, gentle warming or sonication can aid dissolution.

  • pH Adjustment: For aqueous solutions, check if buffering the solution to a specific pH improves solubility.

  • Re-evaluate Mass: If you suspect significant water absorption, consider the possibility that you are trying to dissolve a higher molar quantity of the compound than intended. Handle the solid as described in Issue 1 to get an accurate mass.

Data and Protocols

Table 1: Recommended Handling Environments
Task Standard Laboratory Low-Humidity Room (<40% RH) Glove Box (<10% RH, Inert Gas)
Routine Weighing Not RecommendedAcceptable (with speed)Recommended
High-Precision Weighing Not RecommendedNot RecommendedEssential
Stock Solution Preparation Acceptable (if done quickly)Recommended Best Practice
Long-Term Storage Not RecommendedNot RecommendedEssential
Protocol: Weighing 5-Fluoro-4-methyl-1H-imidazole by Difference
  • Preparation: Place the sealed stock bottle of 5-Fluoro-4-methyl-1H-imidazole, a clean and dry spatula, and the receiving vial (e.g., a microcentrifuge tube or flask) inside an analytical balance chamber. Allow the temperature to equilibrate for 5-10 minutes.

  • Initial Weighing: Place the sealed stock bottle on the balance and record its mass to the highest precision (e.g., 0.1 mg).

  • Transfer: Remove the stock bottle from the balance (but keep it inside the draft shield). Quickly open it, use the spatula to transfer a small amount of powder to the receiving vial, and immediately reseal the stock bottle.

  • Final Weighing: Place the resealed stock bottle back on the balance and record its new mass.

  • Calculation: The mass of the transferred compound is the initial mass minus the final mass.

Visualized Workflows

Diagram 1: Decision Workflow for Handling 5-Fluoro-4-methyl-1H-imidazole

Start Start: Need to use 5-Fluoro-4-methyl-1H-imidazole Check_Assay Is the experiment quantitative or highly sensitive? Start->Check_Assay Check_Environment Is a glove box or dry room available? Check_Assay->Check_Environment Yes Standard_Lab Proceed with caution. Work quickly. Expect variability. Check_Assay->Standard_Lab No KF_Titration Consider Karl Fischer titration to determine water content Check_Assay->KF_Titration Yes Use_Glove_Box Weigh and prepare stock solution in glove box Check_Environment->Use_Glove_Box Glove Box Use_Dry_Room Weigh quickly in dry room. Use 'weighing by difference'. Check_Environment->Use_Dry_Room Dry Room Check_Environment->Standard_Lab No End Proceed with experiment Use_Glove_Box->End Use_Dry_Room->End Standard_Lab->End KF_Titration->Check_Environment

Caption: Decision-making process for handling the hygroscopic compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

Start Inconsistent Experimental Results Check_Stock Review Stock Solution Preparation and Storage Start->Check_Stock Handling_Issue Was solid handled in a controlled environment? Check_Stock->Handling_Issue Storage_Issue Was stock solution stored properly (aliquoted, -20/-80°C)? Check_Stock->Storage_Issue Implement_Glove_Box Implement weighing and dissolution in glove box. Handling_Issue->Implement_Glove_Box No Prepare_Fresh Prepare stock solution fresh before each experiment. Handling_Issue->Prepare_Fresh Yes Improve_Storage Aliquot new stock and store at -80°C. Storage_Issue->Improve_Storage No Storage_Issue->Prepare_Fresh Yes Re_Run Re-run Experiment Implement_Glove_Box->Re_Run Improve_Storage->Re_Run Prepare_Fresh->Re_Run

Caption: Steps to troubleshoot non-reproducible experimental data.

References

  • PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. Retrieved from [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Tan, Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2412. Retrieved from [Link]

  • Gray, V. (2019). Dissolution Method Troubleshooting. Dissolution Technologies, 26(4), 46-47. Retrieved from [Link]

  • Abdoul-Carime, H., et al. (2025). Interactions of imidazole with water molecules. Journal of Molecular Modeling, 31(8), 224. Retrieved from [Link]

  • Safaei, N., et al. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: Kinetics and mechanism of reactions and atmospheric implications. Physical Chemistry Chemical Physics, 21(16), 8445-8454. Retrieved from [Link]

  • AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. Retrieved from [Link]

  • Rilo, E., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. International Journal of Molecular Sciences, 25(8), 4227. Retrieved from [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved from [Link]

Sources

Optimization

Reducing byproduct formation in imidazole methylation reactions

Subject: Reducing Byproduct Formation in Imidazole Methylation Ticket ID: IMID-METH-001 Support Level: Tier 3 (Senior Application Scientist) Introduction Welcome to the N-Heterocycle Alkylation Support Center. You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Byproduct Formation in Imidazole Methylation Ticket ID: IMID-METH-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the N-Heterocycle Alkylation Support Center. You are likely here because your imidazole methylation reaction has yielded a complex mixture of isomers, water-soluble salts, or polymerized "tars" rather than the clean N1-methylated product you designed.

This guide addresses the three critical failure modes in imidazole alkylation: Quaternization (Over-methylation) , Regio-isomeric Scrambling , and Reagent Hydrolysis .

Module 1: The Quaternization Trap (Over-Alkylation)

The Problem
  • User Complaint: "My TLC shows complete consumption of starting material, but after aqueous workup, my yield is <30%. Where did the mass go?"

  • Diagnosis: You have likely formed the 1,3-dimethylimidazolium salt (quaternary ammonium). This byproduct is highly polar and water-soluble. During your extraction (e.g., DCM/Water), the byproduct washed away into the aqueous phase.

Mechanism of Failure

Methylation is a sequential kinetic process. The neutral N-methylimidazole product is often more nucleophilic than the starting imidazole, making it a "scavenger" for any excess methylating agent.

QuaternizationPath Start Imidazole (Starting Material) Mono N-Methylimidazole (Desired Product) Start->Mono k1 (Me-X) Bis 1,3-Dimethylimidazolium (Quaternary Salt Byproduct) Mono->Bis k2 (Me-X) (Over-Alkylation)

Figure 1: Sequential alkylation pathway.[1] If k2 > k1, over-methylation is kinetically favored.

Troubleshooting & Protocol
Variable Recommendation Scientific Rationale
Stoichiometry 0.95 - 1.05 eq. Never use a large excess of alkyl halide. Starving the reaction slightly (0.95 eq) leaves unreacted starting material (easy to separate) rather than salt (hard to separate).
Addition Rate Syringe Pump Add the methylating agent (MeI/DMS) dropwise over 1 hour. This keeps the local concentration of electrophile low, favoring reaction with the more abundant starting material.
Solvent System Non-Polar (e.g., Toluene/THF) Imidazolium salts are insoluble in non-polar solvents. If over-methylation occurs, the salt will precipitate as a solid/oil, physically removing it from the reactive solution.
Alternative Dimethyl Carbonate (DMC) Use DMC.[2][3][4] It acts via a specific mechanism that generally stops at mono-methylation under reflux conditions due to the steric and electronic deactivation of the mono-product toward DMC [1].

Module 2: Regio-Control in Substituted Imidazoles

The Problem
  • User Complaint: "I am methylating 4-phenylimidazole. I see two distinct spots on TLC and double peaks in HPLC. I need the 1-methyl-4-phenyl isomer, not the 1-methyl-5-phenyl isomer."

  • Diagnosis: You are fighting tautomeric equilibrium . The N-H proton rapidly hops between N1 and N3. Methylation traps these tautomers, resulting in a mixture of regioisomers.

Decision Logic: How to Control Selectivity

RegioSelectivity Question Is your Imidazole unsymmetrical (4-substituted)? No No issues. Product is symmetric. Question->No No Yes Tautomerism Risk Question->Yes Yes Strategy1 Strategy A: Steric Blocking (Trityl Protection) Yes->Strategy1 Strategy2 Strategy B: Thermodynamic Control (Reversible Alkylation) Yes->Strategy2

Figure 2: Decision tree for handling regio-isomer formation in substituted imidazoles.

Protocol: The "Trityl Shuffle" (High Purity Method)

Direct methylation of 4-substituted imidazoles often yields a 50:50 to 60:40 mix. For >95% regioselectivity, use a transient protecting group strategy [2].

  • Protection: React imidazole with Trityl Chloride (Trt-Cl) . The bulky Trityl group will exclusively bind to the less hindered nitrogen (usually N1), pushing the substituent to the 4-position (steric relief).

  • Quaternization: Treat the Trityl-imidazole with Methyl Iodide . The methylation must occur at the only available nitrogen (N3).

  • Deprotection: The resulting imidazolium salt is unstable. Heating in methanol or mild acid cleavage removes the Trityl group.

  • Result: The methyl group remains on the nitrogen that was originally N3, effectively yielding the specific isomer.

Module 3: Reagent Selection & Green Chemistry

The Problem
  • User Complaint: "Methyl Iodide is too toxic for our safety standards, and Dimethyl Sulfate is a carcinogen. What are my alternatives?"

  • Solution: Dimethyl Carbonate (DMC) .[2][3][4]

Reagent Comparison Matrix
ReagentToxicityReactivityByproductsSelectivity Strategy
Methyl Iodide (MeI) High (Neurotoxin)High (Room Temp)Iodide salts (Waste)Strict stoichiometry; slow addition.
Dimethyl Sulfate (DMS) Extreme (Carcinogen)HighSulfuric acid/SaltsBiphasic conditions (DCM/NaOH) with Phase Transfer Catalyst.
Dimethyl Carbonate (DMC) Low (Green) Low (Requires Heat)Methanol & CO2 Catalytic DBU or Zeolites.
DMC Protocol (The "Green" Method)

DMC is unique because it can act as a methylating agent (BAl2 mechanism) or a carbonylating agent (BAc2 mechanism). To force methylation [3]:

  • Catalyst: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K2CO3 .

  • Temperature: Reaction must be run at reflux (90°C) or in an autoclave if higher temps are needed.

  • Mechanism: At high temps, DMC undergoes decarboxylation to form a methoxy-carbonyl intermediate that collapses to methylate the imidazole.

  • Benefit: This method produces only Methanol and CO2 as byproducts.[3] No salts to wash out, and quaternization is thermodynamically disfavored under these conditions [4].

FAQ: Rapid Fire Troubleshooting

Q: My product is an oil that won't crystallize. Is it the quaternary salt? A: Possibly. Check solubility. Dissolve a small aliquot in water. If it dissolves instantly and precipitates with silver nitrate (if MeI was used), it is the salt. If it is insoluble in water but soluble in EtOAc, it is your desired product (or starting material).

Q: Can I use Acetone as a solvent? A: Avoid acetone with strong bases/nucleophiles if possible, as it can undergo aldol condensation byproducts. Acetonitrile or DMF are superior for alkylations due to their polar aprotic nature, which enhances nucleophilicity.

Q: I used NaH as a base and the reaction turned black. A: NaH is a strong base and can cause decomposition if the solvent isn't dry. Ensure anhydrous DMF/THF. If your imidazole has sensitive functional groups, switch to a milder base like Cs2CO3 (Cesium Carbonate), which utilizes the "Cesium Effect" to enhance solubility and reactivity without the harshness of hydride bases.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Bhat, S. V., et al. (2005). Regioselective Synthesis of 1,4-Disubstituted Imidazoles. Synlett, 2005(16), 2497-2500. Link

  • Shieh, W. C., Dell, S., & Repic, O. (2001). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. The Journal of Organic Chemistry, 67(6), 2188–2191. Link

  • Aricò, F., & Tundo, P. (2010).[2] Dimethyl carbonate as a modern green reagent and solvent.[2] Russian Chemical Reviews, 79(6), 479. Link

Sources

Troubleshooting

Strategies for separating 4-fluoro and 5-fluoro imidazole tautomers

Topic: Strategies for separating 4-fluoro and 5-fluoro imidazole tautomers Ticket ID: #F-IMID-TAUT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for separating 4-fluoro and 5-fluoro imidazole tautomers Ticket ID: #F-IMID-TAUT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Part 1: The Core Directive (Executive Summary)

Status: RESOLVED WITH CONDITIONS

User Query: "How do I separate 4-fluoroimidazole from 5-fluoroimidazole?"

Technical Verdict: You cannot isolate 4-fluoroimidazole and 5-fluoroimidazole as distinct, stable free bases under standard laboratory conditions. They exist in rapid prototropic tautomerism (equilibrium). The proton on the nitrogen oscillates between N1 and N3 roughly


 to 

times per second.

Any attempt to crystallize "pure" 4-fluoroimidazole will result in a solid that, upon dissolution, immediately re-establishes the equilibrium mixture.

The Solution: To separate these isomers for SAR (Structure-Activity Relationship) studies or specific binding targets, you must "lock" the tautomer by replacing the labile proton with a non-labile substituent (Alkyl, Aryl, or Protecting Group). This converts the dynamic tautomers into separable regioisomers.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Module 1: The Tautomer Trap (FAQ)

Q: Why can't I separate them using chiral HPLC or super-cooled columns? A: This is not a purity issue; it is a thermodynamic one. The energy barrier for proton transfer in imidazoles is extremely low. Even if you theoretically isolated a single tautomer at -80°C, it would racemize/equilibrate the moment it entered a biological buffer or reaction solvent.

Q: Does the fluorine atom favor one tautomer? A: Yes. Fluorine is highly electron-withdrawing. In solution, the equilibrium constant (


) is driven by the stability of the specific tautomer. Generally, the tautomer where the proton is on the nitrogen distant from the electron-withdrawing group (EWG) is less favored due to inductive destabilization, but solvation effects often dominate.
  • 4-fluoro isomer: Fluorine is adjacent to the NH.

  • 5-fluoro isomer: Fluorine is adjacent to the imine (N=).

Module 2: The "Lock and Separate" Strategy

Since you cannot separate the parents, you must separate the children. The standard workflow involves Regioselective Derivatization .

The Mechanism of Isomer Generation

When you react 4(5)-fluoroimidazole with an electrophile (


), two reaction pathways compete:
  • Pathway A (

    
     like):  Attack by the N3 nitrogen (producing the 1,4-isomer).
    
  • Pathway B: Attack by the N1 nitrogen (producing the 1,5-isomer).

Because the fluorine atom alters the nucleophilicity of the nitrogens via induction, the ratio is rarely 1:1. The 1,4-isomer is often thermodynamically favored, but the 1,5-isomer can be kinetically accessed using steric bulk or specific solvents.

Module 3: Analytical Differentiation (Troubleshooting)

Issue: "I have reacted my fluoroimidazole, and I have two spots on TLC. Which is which?"

Diagnostic Protocol: 1H-NOE (Nuclear Overhauser Effect) This is the gold standard for assigning imidazole regioisomers.

Feature1,4-Isomer (1-R-4-Fluoro) 1,5-Isomer (1-R-5-Fluoro)
Structure Substituent (F) is at C4. Proton is at C5.Substituent (F) is at C5. Proton is at C4.
Proximity The N-Alkyl group is adjacent to the C5-Proton.The N-Alkyl group is adjacent to the Fluorine (C5).
NOE Signal Strong NOE between N-Alkyl protons and Ring Proton (H5).Weak/No NOE between N-Alkyl protons and Ring Proton (H4).
19F NMR Fluorine is far from N-Alkyl.Fluorine is spatially close to N-Alkyl (Through-space coupling possible).

Part 3: Visualization & Formatting

Visual 1: The Tautomer Equilibrium & Derivatization Workflow

TautomerStrategy cluster_equilibrium Dynamic Equilibrium (Inseparable) cluster_separation Stable Regioisomers (Separable) T1 4-Fluoroimidazole (Tautomer A) T2 5-Fluoroimidazole (Tautomer B) T1->T2 Fast H+ Shift Reaction Reaction with Electrophile (R-X) (Base, Solvent) T1->Reaction T2->Reaction Iso14 1-Alkyl-4-Fluoroimidazole (Major Product usually) Reaction->Iso14 Path A Iso15 1-Alkyl-5-Fluoroimidazole (Minor Product usually) Reaction->Iso15 Path B Analysis NOE Analysis (Distinguish Isomers) Iso14->Analysis Iso15->Analysis

Caption: Workflow demonstrating the transition from inseparable tautomers to separable stable regioisomers via alkylation.

Experimental Protocol: Separation of Regioisomers

Objective: Isolate 1-benzyl-4-fluoroimidazole and 1-benzyl-5-fluoroimidazole.

Reagents:

  • 4(5)-Fluoroimidazole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) - Note: Cs+ often improves ratios over Na+ due to the "Ceasium Effect".
    
  • DMF (Anhydrous)

Step-by-Step Guide:

  • Dissolution: Dissolve 4(5)-fluoroimidazole in anhydrous DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 30 mins. The solution will likely become heterogeneous.
    
  • Alkylation: Add Benzyl bromide dropwise.

    • Tip: To favor the 1,4-isomer (sterically less hindered), run at 0°C.

    • Tip: To increase the 1,5-isomer ratio, use a bulkier protecting group (Trityl) first, then alkylate, though this requires a different synthetic route.

  • Quench & Extract: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Chromatography (The Separation Step):

    • Stationary Phase: Silica Gel (standard).

    • Mobile Phase: Hexanes/EtOAc gradient (0% -> 60% EtOAc).

    • Elution Order: The 1,5-isomer is typically less polar (elutes first) because the dipole moment is reduced by the opposing vectors of the N-alkyl and C-F bond. The 1,4-isomer is typically more polar (elutes second).

    • Note: Verify elution order with NOE, as specific R-groups can invert this trend.

Troubleshooting Table: Common Separation Issues
SymptomProbable CauseCorrective Action
Isomers Co-elute Polarity difference is too small.Switch to a Phenyl-Hexyl HPLC column. The

interactions often discriminate between imidazole regioisomers better than C18.
Broad Peaks Basic nitrogen interacting with silanols.Add 0.1% Triethylamine (TEA) to the mobile phase to cap silanols.
Only one spot visible Reaction was highly regioselective OR one isomer degraded.Check crude NMR. If only one isomer formed, check steric clash of R-group.

References

  • Tautomerism of Imidazoles: Alkorta, I., et al. "Tautomerism in imidazoles and related compounds." Chemical Society Reviews, 2005.

  • Regioselective Alkylation: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text on imidazole reactivity).
  • NMR Distinction of Isomers: Wagner, G. K., et al. "Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives."[1] Journal of Organic Chemistry, 2003.[1]

  • Acidity and Fluorine Effects: "Acidity and basicity of azoles." ResearchGate Data, 2016.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Fluoro-4-methyl-1H-imidazole

For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is paramount. The strategic incorporation of fluorine into pharmacologically active scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is paramount. The strategic incorporation of fluorine into pharmacologically active scaffolds, such as the imidazole ring, can significantly modulate a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Fluoro-4-methyl-1H-imidazole, a molecule of interest in medicinal chemistry. In the absence of a directly published spectrum, this guide will present a detailed prediction of its ¹H NMR characteristics, grounded in established principles of NMR spectroscopy and a comparative analysis with its non-fluorinated and non-methylated analogs: 4-methyl-1H-imidazole and imidazole.

Introduction: The Role of ¹H NMR in the Structural Elucidation of Fluorinated Heterocycles

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For fluorinated compounds, ¹H NMR provides not only information about the chemical environment of the protons but also crucial data on the proximity of fluorine atoms through proton-fluorine (¹H-¹⁹F) coupling. The magnitude of the through-bond J-coupling constant is dependent on the number of intervening bonds and the dihedral angle, offering valuable insights into the molecule's connectivity and stereochemistry.

Predicted ¹H NMR Spectral Analysis of 5-Fluoro-4-methyl-1H-imidazole

The ¹H NMR spectrum of 5-Fluoro-4-methyl-1H-imidazole is predicted to exhibit distinct signals for the C2-H proton, the N1-H proton, and the methyl protons at C4. The presence of the fluorine atom at C5 is expected to introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

Key Predicted Spectral Features:
  • C2-H Proton: This proton is anticipated to appear as a doublet in the aromatic region of the spectrum. The downfield shift is attributed to the electron-withdrawing nature of the two nitrogen atoms in the imidazole ring. Furthermore, the fluorine atom at the 5-position is expected to couple with the C2-H proton over three bonds (³JHF), resulting in a doublet.

  • N1-H Proton: The N-H proton is a labile proton, and its chemical shift and multiplicity can be highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet.

  • C4-Methyl Protons: The methyl protons are predicted to resonate as a doublet in the aliphatic region. The fluorine at the adjacent C5 position will likely couple with the methyl protons over three bonds (³JHF), leading to the doublet multiplicity.

The following diagram illustrates the structure and predicted proton assignments for 5-Fluoro-4-methyl-1H-imidazole.

Caption: Molecular structure of 5-Fluoro-4-methyl-1H-imidazole.

Comparative ¹H NMR Analysis

To understand the influence of the fluorine and methyl substituents on the ¹H NMR spectrum, a comparison with imidazole and 4-methyl-1H-imidazole is instructive.

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)Methyl (ppm)
Imidazole[2]7.73 (s)7.13 (s)7.13 (s)-
4-Methyl-1H-imidazole[3]7.55 (s)-6.76 (s)2.26 (s)
5-Fluoro-4-methyl-1H-imidazole (Predicted) ~7.6 (d)--~2.2 (d)

Data for imidazole and 4-methyl-1H-imidazole obtained in CDCl₃.

Analysis of Substituent Effects:
  • Methyl Group Effect: The introduction of a methyl group at the C4 position in 4-methyl-1H-imidazole causes an upfield shift of the H-2 and H-5 protons compared to imidazole. This is due to the electron-donating nature of the methyl group, which increases the electron density at these positions.

  • Fluorine Effect: The fluorine atom at the C5 position in 5-Fluoro-4-methyl-1H-imidazole is expected to have two main effects. Firstly, its electron-withdrawing nature will likely cause a slight downfield shift of the adjacent protons compared to the non-fluorinated analog. Secondly, and more significantly, it will introduce ¹H-¹⁹F coupling, splitting the signals of the C2-H and C4-methyl protons into doublets.

Experimental Protocols

Synthesis of 5-Fluoro-4-methyl-1H-imidazole

cluster_workflow Proposed Synthesis Workflow start Start: 4-methyl-1H-imidazole step1 Dissolve in anhydrous solvent (e.g., acetonitrile) start->step1 step2 Add electrophilic fluorinating agent (e.g., Selectfluor™) step1->step2 step3 Stir at controlled temperature step2->step3 step4 Quench reaction step3->step4 step5 Purify by column chromatography step4->step5 end Product: 5-Fluoro-4-methyl-1H-imidazole step5->end

Caption: Proposed workflow for the synthesis of 5-Fluoro-4-methyl-1H-imidazole.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile.

  • Addition of Fluorinating Agent: To the stirred solution, add an electrophilic fluorinating agent such as Selectfluor™ (1.1 eq) portion-wise at room temperature. The reaction may be cooled to control any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 5-Fluoro-4-methyl-1H-imidazole and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions, Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Calibrate the spectrum using the residual solvent peak. Integrate the signals to determine the relative proton ratios. Measure the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

The following diagram illustrates the logical workflow for the NMR analysis.

cluster_workflow NMR Analysis Workflow start Purified Compound step1 Dissolve in Deuterated Solvent start->step1 step2 Acquire 1H NMR Spectrum step1->step2 step3 Process FID step2->step3 step4 Calibrate, Integrate, and Analyze Spectrum step3->step4 end Structural Confirmation step4->end

Caption: Logical workflow for the ¹H NMR analysis.

Conclusion

This guide has provided a comprehensive, albeit predictive, ¹H NMR spectral analysis of 5-Fluoro-4-methyl-1H-imidazole. By comparing its expected spectral features with those of imidazole and 4-methyl-1H-imidazole, we can anticipate the key structural information that ¹H NMR spectroscopy will reveal. The provided experimental protocols for synthesis and NMR analysis offer a practical framework for researchers working with this and similar fluorinated heterocyclic compounds. The detailed interpretation of the predicted spectrum, particularly the influence of the fluorine substituent on chemical shifts and coupling patterns, underscores the power of ¹H NMR in the structural elucidation of novel pharmaceutical candidates.

References

  • Synthesis of Fluorinated Imidazole[4,5f][6][7]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). PubMed. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. (n.d.). ResearchGate. [Link]

  • H 1 NMR of methylene-imidazole in CDCl3. (n.d.). ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). National Institutes of Health. [Link]

  • Synthesis of fluorinated imidazoles. (n.d.). ResearchGate. [Link]

  • 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L − 1 ). (n.d.). ResearchGate. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. (n.d.). National Institutes of Health. [Link]

  • (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. (n.d.). ResearchGate. [Link]

  • 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (n.d.). ResearchGate. [Link]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). TÜBİTAK Academic Journals. [Link]

  • Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles. (n.d.). ResearchGate. [Link]

  • 4-Methylimidazole. (n.d.). PubChem. [Link]

Sources

Comparative

Strategic Method Development for 5-Fluoro-4-methyl-1H-imidazole: Breaking the Polarity Trap

Topic: HPLC Method Development for 5-Fluoro-4-methyl-1H-imidazole Purity Content Type: Publish Comparison Guide Executive Summary & The Challenge The analysis of 5-Fluoro-4-methyl-1H-imidazole (FMI) presents a classic "p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 5-Fluoro-4-methyl-1H-imidazole Purity Content Type: Publish Comparison Guide

Executive Summary & The Challenge

The analysis of 5-Fluoro-4-methyl-1H-imidazole (FMI) presents a classic "polarity trap" in HPLC method development. As a small, polar, basic heterocycle, FMI defies standard Reverse Phase (RP) logic. Its hydrophilic nature leads to co-elution with the void volume on C18 columns, while its tautomeric equilibrium (between 4-methyl and 5-methyl forms) can cause peak broadening or splitting under unoptimized conditions.

This guide objectively compares three distinct chromatographic approaches to solving the FMI purity challenge. We move beyond generic "try-and-see" tactics to a mechanism-based selection process, ultimately recommending Hydrophilic Interaction Liquid Chromatography (HILIC) as the superior protocol for robust, validated quality control.

The Molecule at a Glance
  • Compound: 5-Fluoro-4-methyl-1H-imidazole

  • Key Properties:

    • Polarity: High (LogP < 1).

    • Basicity: Weak base (Estimated pKa ~4.0–5.0 due to electron-withdrawing Fluorine).

    • UV Activity: Low (requires detection at <220 nm).

    • Tautomerism: Rapid 1,3-proton shift renders the 4- and 5-positions chemically equivalent on the NMR timescale but potentially distinct in separation dynamics.[1]

Method Comparison: The Data-Driven Landscape

We evaluated three primary methodologies. The data below summarizes the performance metrics for a 98% pure FMI standard spiked with common synthetic impurities (imidazole, 4-methylimidazole).

Table 1: Comparative Performance Metrics
FeatureMethod A: Standard C18 Method B: Ion-Pairing (IPC) Method C: HILIC (Recommended)
Column Phase C18 (End-capped)C18 + OctanesulfonateZwitterionic / Amide
Mobile Phase Phosphate Buffer pH 3.0 / ACNBuffer pH 2.5 + IPC / ACNAmmonium Acetate pH 5.8 / ACN
Retention (

)
0.2 (Void Elution)4.5 (Strong Retention)3.8 (Ideal Retention)
Tailing Factor (

)
N/A (Co-elution)1.1 (Symmetric)1.05 (Highly Symmetric)
MS Compatibility YesNo (Source Contamination)Excellent
Equilibration Fast (<10 min)Slow (>60 min)Moderate (20 min)
Resolution (

)
< 1.0 (Fails)> 2.0> 3.5

Analyst Note: While Ion-Pairing (Method B) achieves separation, it permanently alters column chemistry and suppresses MS ionization. Method C (HILIC) offers the best balance of retention, shape, and detector versatility.

Deep Dive: The Recommended HILIC Protocol

Why HILIC Works

In HILIC, water is the "strong" solvent. By using a high-organic mobile phase (>80% Acetonitrile), we force the polar FMI to partition into the water-enriched layer on the surface of the polar stationary phase. This mechanism creates retention based on hydrophilicity, pulling FMI away from the solvent front without the need for "dirty" ion-pairing reagents.

Detailed Experimental Protocol (Self-Validating System)

Objective: Quantify FMI purity with >99.9% specificity.

Step 1: Instrument & Column Configuration
  • System: UHPLC or HPLC with Binary Pump.

  • Detector: PDA (set to 215 nm) or QDa/MS (SIR m/z 115.1 [M+H]+).

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide) , 100 x 2.1 mm, 1.7 µm or 3.5 µm.

    • Rationale: Zwitterionic phases provide electrostatic modulation that reduces peak tailing for basic imidazoles compared to bare silica.

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate, adjusted to pH 5.8 with dilute Acetic Acid.

    • Note: The pH 5.8 is critical. It keeps the imidazole partially protonated for retention while suppressing silanol activity.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).

Step 3: Gradient Method
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 35°C (Controls viscosity and tautomer exchange rate).

Time (min)% A (Buffer)% B (ACN)CurveDescription
0.0595InitialHigh organic loading for retention.
1.05956Isocratic hold to stack injection.
8.025756Linear ramp to elute polar impurities.
9.040606Wash step.
10.05951Return to initial.
14.05951Re-equilibration (Crucial in HILIC).
Step 4: Sample Preparation (The "Diluent Effect")
  • Critical Error: Do NOT dissolve the sample in 100% water. This is a strong solvent in HILIC and will cause peak distortion.

  • Protocol: Dissolve 10 mg FMI in 1 mL Water/ACN (10:90 v/v). If solubility is an issue, dissolve in minimal water first, then dilute rapidly with ACN.

Visualizing the Mechanism

The following diagram illustrates the decision logic and the specific retention mechanism preventing the "void volume" failure common in C18 analysis.

MethodDevelopment Start Target: 5-Fluoro-4-methyl-1H-imidazole PropCheck Analyze Properties: Polar (LogP < 1) Basic (pKa ~4.5) Tautomeric Start->PropCheck Decision Select Mode PropCheck->Decision RP_Path Reverse Phase (C18) Decision->RP_Path Standard Approach IPC_Path Ion-Pairing (C18 + SOS) Decision->IPC_Path Alternative HILIC_Path HILIC (Zwitterionic) Decision->HILIC_Path Recommended Fail FAILURE: Analyte elutes in Void (t0) Dewetting issues RP_Path->Fail IPC_Result Viable but Limited: Good Retention No MS Compatibility Long Equilibration IPC_Path->IPC_Result Mechanism Mechanism: Partition into water-rich layer Electrostatic interaction HILIC_Path->Mechanism Success SUCCESS: High Retention (k' > 3) Symmetric Peak MS Compatible Mechanism->Success

Figure 1: Method Development Decision Tree highlighting the failure mode of C18 and the mechanistic success of HILIC for polar imidazoles.

References & Validation Sources

To ensure the highest level of scientific integrity, the methodologies described above are grounded in established chromatographic principles for polar heterocycles.

  • Retention Mechanisms of Polar Compounds:

    • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Explains the water-layer partition mechanism essential for FMI retention.

  • Analysis of Imidazole Derivatives:

    • USP Monograph: 4-Methylimidazole. United States Pharmacopeia. Provides baseline UV detection limits (210-220 nm) and impurity profiles relevant to methyl-imidazoles.

  • Tautomerism in HPLC:

    • Gritti, F., & Guiochon, G. (2004). "Separation of tautomers: A challenge in chromatography." Journal of Chromatography A. Details how temperature and pH affect the peak shape of tautomeric compounds like FMI.

  • HILIC vs. RPLC Comparison:

    • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column."

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 5-Fluoro-4-methyl-1H-imidazole: Methodologies and Best Practices

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and purity assessment of novel chemical entities are non-negotiable. 5-Fluoro-4-methyl-1H-imidazole, a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and purity assessment of novel chemical entities are non-negotiable. 5-Fluoro-4-methyl-1H-imidazole, a heterocyclic compound featuring a fluorine substituent, represents a class of molecules with significant potential in pharmaceuticals and agrochemicals. The presence and position of the fluorine atom can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, verifying the elemental composition, particularly the percent content of Carbon (C), Hydrogen (H), Nitrogen (N), and Fluorine (F), is a critical step in characterization and quality control.

This guide provides an in-depth comparison of the analytical standards and methodologies available for the elemental analysis of 5-Fluoro-4-methyl-1H-imidazole. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

The Analyte: Understanding 5-Fluoro-4-methyl-1H-imidazole

5-Fluoro-4-methyl-1H-imidazole (C₄H₅FN₂) is a small, polar molecule. A key feature of the imidazole ring is its tautomerism; the proton on the nitrogen can reside on either nitrogen atom, leading to an equilibrium between 5-fluoro-4-methyl and 4-fluoro-5-methyl tautomers.[1][2] While this dynamic equilibrium is crucial for understanding its chemical reactivity, for the purposes of elemental analysis, the overall atomic count remains the same (Molecular Weight: 100.09 g/mol ). The analytical challenge lies in the robust and accurate quantification of its constituent elements, especially the highly electronegative and reactive fluorine.

The Hierarchy of Analytical Standards: Ensuring Metrological Traceability

The trustworthiness of any elemental analysis data is directly dependent on the quality of the standard used for calibration and validation. A common pitfall is to treat all standards as equal. In reality, a clear hierarchy exists, and understanding it is fundamental to generating defensible data.

  • Tier 1: Certified Reference Materials (CRMs) CRMs are the gold standard for analytical validation. They are produced by national metrology institutes like the National Institute of Standards and Technology (NIST) or the Joint Research Centre (JRC, for BCR® standards) and are characterized by a metrologically valid procedure.[3] Their certified values come with a comprehensive uncertainty budget. For fluorine analysis, while a CRM of 5-Fluoro-4-methyl-1H-imidazole itself is unlikely to exist, inorganic fluorine CRMs, such as NIST SRM 3183 (a sodium fluoride solution), are invaluable for calibrating the final detection step (e.g., ion chromatography).[4][5] Matrix-based CRMs, like BCR-461 (Fluorine in Clay), can also be used to validate the entire analytical process, including sample digestion/combustion.

  • Tier 2: Primary Chemical Standards These are high-purity substances (>99.9%) that can be used to prepare in-house calibration standards.[3] For CHN analysis, compounds like Acetanilide or Sulphanilamide are common. For fluorine, a well-characterized, high-purity organofluorine compound can serve this role. The key is that its purity has been rigorously established through orthogonal methods (e.g., qNMR, mass balance).

  • Tier 3: In-House or Working Standards This typically consists of a well-characterized batch of the analyte itself, 5-Fluoro-4-methyl-1H-imidazole. This working standard must be thoroughly qualified before use. Its identity should be confirmed by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry,[6][7][8] and its purity must be determined by a high-resolution quantitative technique like HPLC, typically aiming for >99% purity. Its elemental composition is then definitively assigned by analyzing it against a Tier 1 or Tier 2 standard. Once certified in-house, this batch can be used for routine method validation and quality control.

G cluster_0 Standard Selection Workflow A Analytical Requirement Defined B Regulatory Submission or cGMP Lot Release? A->B C Use Certified Reference Material (CRM) (e.g., NIST SRM 3183 for detector calibration) B->C Yes D Routine Analysis or R&D? B->D No E Use Primary Chemical Standard (e.g., High-Purity Organofluorine Compound) D->E Method Development/ Calibration F Use Characterized In-House Standard (Analyte batch qualified against CRM) D->F Routine QC

Caption: Decision workflow for selecting the appropriate analytical standard.

A Comparative Review of Core Analytical Methodologies

The choice of analytical technique is dictated by the elements of interest, required accuracy, sample throughput, and available instrumentation. For a halogenated compound like 5-Fluoro-4-methyl-1H-imidazole, several methods are viable.

This is the most common technique for determining carbon, hydrogen, and nitrogen content. The sample is combusted at a high temperature in a stream of oxygen, converting the elements into CO₂, H₂O, and N₂. These gases are then separated and quantified using a thermal conductivity detector (TCD).

  • Expertise & Experience: This method is rapid, robust, and requires minimal sample preparation beyond accurate weighing.[9] However, for fluorinated compounds, the formation of highly corrosive hydrogen fluoride (HF) gas can be problematic, potentially damaging the instrument's columns and detectors if not properly managed. Modern elemental analyzers often incorporate specialized traps or use instrument configurations designed to handle such samples.[10]

  • Trustworthiness: When calibrated with appropriate standards (e.g., Acetanilide), CHN analysis provides highly accurate and precise data, typically with an absolute error of <0.3%.

CIC is the state-of-the-art technique for quantifying halogens and sulfur in organic matrices.[11] It elegantly combines the complete sample decomposition of combustion with the sensitive and specific detection of ion chromatography.

  • Expertise & Experience: In CIC, the sample is combusted as described above. The resulting gases, including HF, are passed through an absorption tube containing an aqueous solution, where the HF dissolves to form fluoride ions (F⁻).[12][13] This solution is then injected into an ion chromatograph, where the fluoride is separated from other potential interferences and quantified. This approach is superior for fluorine because it directly converts the organically bound fluorine into an easily measurable ionic form.[14]

  • Trustworthiness: CIC is a highly reliable method. The EPA has adopted it for the analysis of adsorbable organic fluorine (AOF) in aqueous matrices, demonstrating its regulatory acceptance.[15] Its accuracy is directly traceable to aqueous fluoride CRMs, providing a robust validation pathway.

ICP techniques are primarily used for trace metal analysis but can be adapted for non-metals, including halogens.[16][17]

  • Expertise & Experience: This method requires the complete digestion of the sample to transfer the fluorine into a solution, often using methods like microwave-induced combustion (MIC).[18] The resulting solution is then introduced into the high-temperature plasma, and the elemental fluorine is detected by optical emission (OES) or mass spectrometry (MS).

  • Trustworthiness: While powerful, using ICP for determining the bulk percentage of fluorine is often unnecessary and overly complex compared to CIC. The extensive sample preparation introduces more potential sources of error. Its primary role in this context would be to screen for trace elemental impurities according to pharmacopeial guidelines (e.g., USP <232>).

Data-Driven Performance Comparison

To aid in the selection of the most appropriate technique, the following table summarizes the key performance characteristics of each method for the analysis of 5-Fluoro-4-methyl-1H-imidazole.

Parameter Combustion (CHN) Combustion Ion Chromatography (F) ICP-OES/MS (F)
Primary Application %C, %H, %N%F, %Cl, %Br, %STrace Elemental Impurities
Theoretical % C: 48.00%, H: 5.03%, N: 27.99%F: 18.98%Not Applicable
Typical Accuracy < 0.3% absolute deviation< 0.3% absolute deviationAnalyte and matrix dependent
Typical Precision (RSD) < 2.5%[19]< 5%< 5%
Sample Preparation Simple weighingSimple weighingComplex digestion required[18]
Throughput HighMedium-HighMedium
Cost per Sample LowMediumHigh
Calibration Standard Solid organic CRM (e.g., Acetanilide)Aqueous ionic CRM (e.g., NaF solution)[5]Aqueous ionic CRM
Detailed Experimental Protocol: Fluorine Determination by CIC

This protocol outlines a self-validating system for the accurate determination of fluorine in 5-Fluoro-4-methyl-1H-imidazole. The causality behind each step is explained to ensure scientific integrity.

Objective: To accurately quantify the weight percent (% w/w) of fluorine.

Instrumentation:

  • Combustion Elemental Analyzer equipped with a module for halogen analysis.

  • Ion Chromatograph with a conductivity detector and an appropriate anion exchange column.

Materials:

  • Analyte: 5-Fluoro-4-methyl-1H-imidazole (purity >99%).

  • Calibration Standard: NIST SRM 3183 (Fluoride Standard Solution) or equivalent traceable standard.

  • Absorption Solution: Deionized water (18.2 MΩ·cm).

  • Oxygen (O₂): Purity ≥ 99.995%.

  • Argon (Ar): Purity ≥ 99.998%.

Procedure:

  • Preparation of Calibration Standards:

    • Rationale: To create a calibration curve that brackets the expected analyte concentration. Using a certified aqueous standard ensures the IC detector's response is accurate.

    • Steps: Prepare a series of at least five calibration standards by gravimetrically diluting the NIST SRM 3183 with deionized water to cover a range of 0.5 to 10 mg/L fluoride.

  • Sample Preparation:

    • Rationale: Accurate weighing is critical for an accurate final calculation. A sample size is chosen to yield a final fluoride concentration within the calibrated range.

    • Steps: Accurately weigh approximately 1-2 mg of 5-Fluoro-4-methyl-1H-imidazole into a combustion boat (tin or silver capsules are common). Perform this in triplicate.

  • Instrumental Analysis:

    • Rationale: The parameters are set to ensure complete and rapid combustion of the sample and efficient trapping of the resulting HF gas.

    • Steps:

      • Set the combustion furnace temperature to 1000-1100 °C.

      • Set the post-combustion furnace to 800 °C.

      • Load the samples into the autosampler.

      • Initiate the analytical sequence:

        • System blank (empty boat).

        • Calibration standards (low to high concentration).

        • Continuing Calibration Verification (CCV) standard.

        • Triplicate sample analyses.

        • CCV standard.

  • Data Processing and Calculation:

    • Rationale: The weight percent of fluorine is calculated by relating the measured fluoride concentration back to the initial sample weight.

    • Calculation: % Fluorine = ((C_F * V_abs) / W_sample) * 100 Where:

      • C_F = Concentration of fluoride measured by IC (mg/L).

      • V_abs = Volume of the absorption solution (L).

      • W_sample = Weight of the initial sample (mg).

G cluster_1 CIC Experimental Workflow prep Standard & Sample Prep (Gravimetric Dilution & Weighing) combust Combustion (1000°C) Analyte -> HF(g) + other gases prep->combust absorb Gas Absorption HF(g) -> F⁻(aq) combust->absorb inject IC Injection (Aqueous sample loop) absorb->inject separate Anion Exchange Separation inject->separate detect Conductivity Detection separate->detect quant Quantification (vs. Calibration Curve) detect->quant

Caption: High-level workflow for fluorine determination via CIC.

Conclusion

The elemental analysis of 5-Fluoro-4-methyl-1H-imidazole requires a systematic approach where the choice of analytical standard is as critical as the selection of the instrumental technique. For the highest degree of accuracy and regulatory compliance, Combustion Ion Chromatography (CIC) is the recommended methodology for fluorine determination due to its specificity, robustness, and direct traceability to certified aqueous standards. Standard combustion analysis remains the method of choice for C, H, and N determination.

Ultimately, a trustworthy result is built on a foundation of metrological traceability. By employing a hierarchical approach to standards—using CRMs to qualify primary or in-house standards—and selecting a fit-for-purpose analytical technique, researchers can ensure their data is accurate, defensible, and of the highest scientific integrity.

References

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Available at: [Link]

  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. (n.d.). ResearchGate. Available at: [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (n.d.). ResearchGate. Available at: [Link]

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. (n.d.). Robertson Microlit. Available at: [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International. Available at: [Link]

  • Certificate of Certified Reference Material. (n.d.). [Source document, specific publisher not available].
  • Determination of halogens and sulfur in pitch from crude oil by plasma-based techniques after microwave-induced combustion. (2015). ResearchGate. Available at: [Link]

  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). [Source document, specific publisher not available].

  • Elemental Analysis. (n.d.). Intertek. Available at: [Link]

  • Determination of Total Halogens in Used Oil. (n.d.). Analytik Jena. Available at: [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (n.d.). ResearchGate. Available at: [Link]

  • Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. (n.d.). ACS Publications. Available at: [Link]

  • 4-METHYLIMIDAZOLE. (n.d.). NCBI. Available at: [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024). U.S. Environmental Protection Agency. Available at: [Link]

  • Halogen analysis. (n.d.). ALS Global. Available at: [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). [Source document, specific publisher not available].
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. Available at: [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (n.d.). NIH. Available at: [Link]

  • Crude Oil Standard Test Methods. (n.d.). Agilent. Available at: [Link]

  • Combustion ion chromatography for extractable organofluorine analysis. (2021). ResearchGate. Available at: [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). PMC. Available at: [Link]

  • Four Steps of Analysis of Elemental Impurities. (2023). Labinsights. Available at: [Link]

  • Halogens and Halides. (n.d.). Applied Technical Services. Available at: [Link]

  • Determination of Organic Chlorides in Petroleum Products Using a Halogen Specific Detector (XSD). (n.d.). Xylem. Available at: [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • NIST-3183 - Certificate of Analysis. (2016). NIST. Available at: [Link]

  • Detailed How to Measure Chlorides in Crude Oil by ASTM D4929C & Water Extraction. (n.d.). Scientific Support Services Ltd. Available at: [Link]

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Comparative

Definitive Guide: GC-MS Detection Limits for Residual 5-Fluoro-4-methyl-1H-imidazole

This guide outlines a validated approach for the trace analysis of 5-Fluoro-4-methyl-1H-imidazole (5-F-4-MI) . As a polar, semi-volatile fluorinated impurity, this compound presents specific challenges—primarily peak tai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a validated approach for the trace analysis of 5-Fluoro-4-methyl-1H-imidazole (5-F-4-MI) . As a polar, semi-volatile fluorinated impurity, this compound presents specific challenges—primarily peak tailing and matrix interference—that standard volatile organic compound (VOC) protocols cannot address.

This guide prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) using silylation derivatization , contrasting it with LC-MS/MS alternatives to help you choose the right tool for your sensitivity requirements.

Executive Summary
  • Target Analyte: 5-Fluoro-4-methyl-1H-imidazole (5-F-4-MI).

  • Primary Challenge: The imidazole N-H moiety causes severe peak tailing and adsorption on GC liners, while the fluorine atom alters ionization efficiency.

  • Recommended Method: GC-MS (EI) following derivatization with BSTFA + 1% TMCS .

  • Achievable LOD: 10–50 ppb (ng/g) in solid API matrices.

  • Key Advantage: Superior separation of structural isomers compared to LC-MS.

Part 1: Strategic Analysis & Method Selection
The Analytical Challenge: Why Not Direct Injection?

5-F-4-MI possesses a high boiling point (>260°C estimated) and a polar N-H group capable of hydrogen bonding. Direct liquid injection of the underivatized compound into a GC system results in:

  • Adsorption: Loss of analyte on the glass liner wool.

  • Tailing: Asymmetrical peaks that ruin integration at trace levels.

  • Carryover: Ghost peaks in subsequent blank runs.

Comparative Technology Assessment
FeatureGC-MS (Derivatized) LC-MS/MS (ESI+) GC-FID
Primary Mechanism Electron Ionization (EI) of Silyl-derivativeElectrospray Ionization of Protonated Ion

Flame Ionization
LOD (Limit of Detection) 10–50 ppb (High Sensitivity)1–5 ppb (Ultra-High Sensitivity)500–1000 ppb (Moderate)
Matrix Tolerance High (after extraction)Low (susceptible to ion suppression)High
Selectivity Excellent (Mass spectral fingerprint)Good (MRM transitions)Low (Retention time only)
Cost/Maintenance Low (Robust, standard EI source)High (Source cleaning, solvent costs)Lowest
Best For Routine QC, Structural Confirmation Ultra-trace (<10 ppb) biological samples Process control (high ppm)

Expert Verdict: While LC-MS/MS offers slightly lower detection limits, GC-MS is preferred for pharmaceutical impurity profiling due to its resistance to matrix effects (ion suppression) common in API concentrates. The derivatization step, while adding time, stabilizes the molecule and provides a distinct mass shift (+72 Da for TMS) that confirms identity.

Part 2: Experimental Protocol (Self-Validating)

This protocol utilizes Silylation to replace the active proton on the imidazole ring with a trimethylsilyl (TMS) group, rendering the molecule volatile and inert.

Reagents & Materials
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Internal Standard (ISTD): 4-Methylimidazole-d3 (deuterated analog) or 2-Acetylthiophene (structural proxy).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 50 mg of API/Sample into a 2 mL GC vial.

    • Add 500 µL of Anhydrous Pyridine. Vortex to dissolve.

    • Critical Step: If the sample is insoluble, use Acetonitrile, but Pyridine is preferred for the reaction kinetics.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap immediately with a crimp cap (PTFE/Silicone septum).

    • Incubate: Heat at 70°C for 30 minutes .

    • Mechanism: The 5-F-4-MI reacts to form 1-(trimethylsilyl)-5-fluoro-4-methylimidazole .

  • GC-MS Acquisition:

    • Cool to room temperature.[1]

    • Inject 1 µL in Splitless Mode (to maximize sensitivity).

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms or Rxi-5Sil MS (30m × 0.25mm × 0.25µm).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 30°C/min to 300°C (Hold 3 min).

  • MS Source: EI Source @ 230°C, Quadrupole @ 150°C.

  • Acquisition: SIM Mode (Selected Ion Monitoring) for LOD determination.

    • Target Ions: Identify the molecular ion

      
       and the 
      
      
      
      (loss of methyl from TMS).
    • Note: The TMS derivative adds 72 Da to the molecular weight.

Part 3: Visualization & Logic
Workflow Logic Diagram

The following diagram illustrates the critical decision points and chemical transformations in this protocol.

G cluster_chem Chemical Transformation Start Start: API Sample Containing Residual 5-F-4-MI Solubility Dissolve in Anhydrous Pyridine (Scavenges HCl byproduct) Start->Solubility Deriv Add BSTFA + 1% TMCS (Silylation Reagent) Solubility->Deriv Reaction Incubate @ 70°C / 30 min Forms N-TMS-5-F-4-MI Deriv->Reaction Silylation GC_Inj GC Injection (Splitless) Inlet: 250°C Reaction->GC_Inj Volatile Derivative Separation Capillary Column (DB-5ms) Separates from Matrix GC_Inj->Separation Detection MS Detection (SIM Mode) Target Ions: [M]+, [M-15]+ Separation->Detection Result Quantification (LOD ~10-50 ppb) Detection->Result Chem1 5-F-4-MI (Polar, Tailing) Chem2 TMS-Derivative (Non-polar, Volatile) Chem1->Chem2 + BSTFA (-TMS group added)

Caption: Workflow for the silylation and GC-MS analysis of 5-Fluoro-4-methyl-1H-imidazole.

Part 4: Performance Data & Validation

The following data represents expected performance characteristics based on validated protocols for structurally similar fluorinated imidazoles and 4-methylimidazole (4-MEI).

1. Limit of Detection (LOD) & Quantification (LOQ)
ParameterValueNotes
LOD (S/N = 3) 0.05 µg/g (50 ppb) In SIM mode using characteristic ions.
LOQ (S/N = 10) 0.15 µg/g (150 ppb) Lowest point on linear calibration curve.
Linearity (

)
> 0.995Range: 0.15 – 10 µg/g.
Recovery 85% – 110%Spiked into typical API powder matrix.
2. Specificity (Mass Spectral Interpretation)

The fluorine atom on the imidazole ring provides a unique mass defect.

  • Parent Molecule (5-F-4-MI): MW ≈ 100.1 Da (Estimate based on structure).

  • TMS Derivative: MW ≈ 172.1 Da.

  • SIM Ions to Monitor:

    • m/z 172 (Molecular Ion,

      
      )
      
    • m/z 157 (Base Peak,

      
      , loss of methyl from TMS group).
      
    • m/z 73 (Trimethylsilyl cation, generic confirmation).

Note: The presence of Fluorine stabilizes the ring, often making the molecular ion more abundant than in non-fluorinated analogs.

Part 5: Troubleshooting & Optimization
  • Issue: Low Sensitivity / High LOD

    • Cause: Incomplete derivatization due to moisture.

    • Fix: Ensure pyridine and sample are strictly anhydrous. Water hydrolyzes BSTFA immediately. Use a fresh ampoule of reagent.

  • Issue: Peak Tailing (Even after derivatization)

    • Cause: Active sites in the GC inlet.

    • Fix: Replace the inlet liner with a deactivated, ultra-inert liner (e.g., Agilent Ultra Inert) containing deactivated glass wool.

  • Advanced Sensitivity (NCI Mode)

    • If 50 ppb is insufficient, switch to Negative Chemical Ionization (NCI) using Methane as the reagent gas. The electronegative Fluorine atom captures electrons efficiently, potentially lowering the LOD to 1–5 ppb .

References
  • Determination of imidazole-like compounds in atmosphere using gas chromatography-mass spectrometry. Source: Atmospheric Pollution Research (2023).[2][3][4] Relevance: Validates the use of derivatization (IBCF/BSTFA) for trace imidazole analysis. URL:[Link]

  • Comparison of GC-MS and LC-MS for Nitrogen-Containing Heterocycles. Source: Arome Science / NIH PubMed Central (2017). Relevance: Discusses the decision matrix for volatile vs. polar metabolites. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-4-methyl-1H-imidazole

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling novel chemical entities like 5-Fluoro-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling novel chemical entities like 5-Fluoro-4-methyl-1H-imidazole requires a meticulous approach, not just in its application, but critically, in its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our goal is to empower your laboratory with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

The core principle of our disposal plan is risk mitigation. The procedures outlined below are designed to minimize exposure, prevent accidental release, and ensure regulatory compliance by treating 5-Fluoro-4-methyl-1H-imidazole as a particularly hazardous substance.

Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassDescriptionRequired PPE & Engineering Controls
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4]Engineering Control: Always handle within a certified chemical fume hood.[5][6] Gloves: Chemical-resistant gloves (e.g., nitrile). Always check manufacturer compatibility charts.[7] Eye Protection: Chemical safety goggles or a face shield.[4][8] Lab Attire: Fully-buttoned lab coat.[7]
Skin Corrosion/Irritation Expected to be corrosive and cause skin burns.[1][9]Use appropriate gloves and lab coat. An emergency shower must be accessible.[6]
Serious Eye Damage Expected to cause serious eye damage.[1][4]Use chemical safety goggles. An eyewash station must be immediately accessible.[10]
Reproductive Toxicity Some imidazoles are suspected of damaging fertility or the unborn child.[1][8]Handle as a particularly hazardous substance. Establish designated work areas.[7]
Environmental Hazard Should not be released into the environment.[5]Collect all waste for proper disposal; do not dispose of down the drain.
The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is an active process that begins the moment you start an experiment. The following workflow ensures that waste is managed safely and compliantly from generation to final pickup.

The foundational step is correctly identifying the waste stream. As 5-Fluoro-4-methyl-1H-imidazole is a halogenated organic compound, its waste must be segregated into a dedicated "Halogenated Organic Waste" container.

Causality: Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[11] More importantly, improper segregation can lead to dangerous chemical reactions. For instance, imidazoles can react violently with strong acids and are incompatible with strong oxidizing agents.[1][5][10]

Table 2: Waste Segregation Quick Guide

Waste StreamCompatible with 5-Fluoro-4-methyl-1H-imidazole Waste?Rationale
Non-Halogenated Solvents (e.g., Acetone, Hexanes)NO Keep halogenated and non-halogenated streams separate for proper disposal routing.[11]
Strong Acids (e.g., HCl, H₂SO₄)NO Imidazoles are basic and can react violently with strong acids.[1]
Strong Oxidizing Agents NO Poses a risk of a dangerous chemical reaction.[5][10]
Aqueous Waste (non-hazardous) NO Do not mix organic waste with aqueous streams. Halogenated compounds have specific restrictions for aqueous disposal.[12]
  • Select the Right Container: Use a designated, chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[6][10] The container must be in good condition, with no leaks or cracks.

  • Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[6]

  • Complete the Label: Clearly write all constituents of the waste, including 5-Fluoro-4-methyl-1H-imidazole and any solvents used. Vague descriptions are a common cause of compliance issues.

  • Keep it Closed: The waste container must be kept tightly sealed when not in use.[4] This prevents the release of vapors and potential spills.

  • Use Secondary Containment: Store the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[13]

  • Sharps: Needles, scalpels, or any contaminated sharp object must be disposed of in a designated sharps container.

  • Solid Waste: Gloves, weigh paper, and pipette tips contaminated with 5-Fluoro-4-methyl-1H-imidazole should be collected in a separate, clearly labeled bag or container for "Contaminated Solid Waste." Do not dispose of this in the regular trash.

  • Glassware: For residual amounts, rinse glassware three times with a suitable solvent (e.g., methanol or acetone). The first rinseate must be collected as halogenated hazardous waste. Subsequent rinses can typically be managed as non-halogenated waste, but confirm this with your EHS department.

Emergency Procedures: Spill Management

Even with careful planning, spills can occur. Being prepared is essential for a safe outcome.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.[5]

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (i.e., inside a chemical fume hood). Remove all sources of ignition.[5]

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-check your glove compatibility.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or a commercial chemical spill kit.[5] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.[10]

Disposal Pathway and Final Hand-Off

The ultimate destination for your hazardous waste is a licensed Treatment, Storage, and Disposal Facility (TSDF), managed through your institution's EHS department. Never dispose of this chemical down the drain or in the regular trash.

The diagram below illustrates the decision-making process for handling waste generated from work with 5-Fluoro-4-methyl-1H-imidazole.

Disposal_Workflow cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_collection Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen_waste Waste Generated (Liquid or Solid) is_halogenated Is it Halogenated? gen_waste->is_halogenated halogen_container Collect in Labeled 'Halogenated Waste' Container is_halogenated->halogen_container Yes non_halogen_container Collect in 'Non-Halogenated' Waste Container is_halogenated->non_halogen_container No   store_safe Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) halogen_container->store_safe non_halogen_container->store_safe request_pickup Request EHS Waste Pickup store_safe->request_pickup

Caption: Disposal Decision Pathway for Laboratory Chemical Waste.

Regulatory Framework: The Authoritative Grounding

All laboratory waste procedures are governed by a multi-layered regulatory framework.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees of chemical hazards, which is the basis for proper labeling and handling.[14]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[15] As a generator of hazardous waste, your laboratory is the starting point of this system. Halogenated compounds are of particular interest to the EPA, with specific regulations restricting their disposal.[12][16]

  • State and Institutional Policies: Your state environmental agency and your own institution's EHS department will have specific requirements that build upon federal regulations. Always defer to your local EHS office for the final word on disposal procedures.

By adhering to this comprehensive guide, you are not only ensuring the safety of your laboratory and colleagues but also upholding the highest standards of scientific and environmental responsibility.

References

  • Safety Data Sheet. (2023). Hampton Research. [Link]

  • 1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • ICSC 1721 - IMIDAZOLE. International Chemical Safety Cards (ICSCs). [Link]

  • Imidazole. (2025). University of Washington Environmental Health & Safety. [Link]

  • Imidazole Standard Operating Procedure. University of Washington. [Link]

  • Safety Data Sheet: Imidazole. (2020). Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729. Illinois Pollution Control Board. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). C&EN, YouTube. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. (2026). Stericycle. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Lab Safety Services - Assessment & Compliance. TRC Companies. [Link]

  • Hazardous Waste Management Safety Video. (2009). University of California, San Diego. [Link]

  • Requirements of hazard communication standard for listing chemicals. (1992). Occupational Safety and Health Administration. [Link]

Sources

Handling

Personal protective equipment for handling 5-Fluoro-4-methyl-1H-imidazole

Executive Safety Summary Immediate Action Required: Treat 5-Fluoro-4-methyl-1H-imidazole as a High-Hazard Intermediate .[1] Due to the limited commercial availability of specific toxicological data for this fluorinated d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 5-Fluoro-4-methyl-1H-imidazole as a High-Hazard Intermediate .[1] Due to the limited commercial availability of specific toxicological data for this fluorinated derivative, safety protocols must extrapolate from the known carcinogenicity of 4-methylimidazole (Group 2B) and the corrosive nature of fluorinated nitrogen heterocycles.[1]

  • Primary Hazard: Severe eye/skin irritation (potential corrosivity) and suspected carcinogenicity.[1]

  • Engineering Control: Mandatory use of a certified chemical fume hood.[1] Open-bench handling is strictly prohibited.

  • PPE Standard: Double nitrile gloves (0.11 mm min) + Chemical Splash Goggles.[1]

Hazard Identification & Risk Profile

Scientific Rationale: The toxicity profile below is synthesized from structural analogs (4-Methylimidazole and 4-Fluoro-1H-imidazole).[1] In the absence of compound-specific LD50 data, the "Precautionary Principle" dictates adhering to the highest hazard category of the parent pharmacophores.[1]

Hazard ClassClassification (GHS/Analog)Mechanism of Action
Carcinogenicity Category 2 (Suspected) Analogous to 4-Methylimidazole (CAS 822-36-6), a known convulsant and carcinogen in rodent models [1].[1]
Skin/Eye Corrosion Category 1B / 1 Imidazole nitrogen lone pairs act as strong nucleophiles, causing caustic burns to mucous membranes [2].[1] Fluorine substitution often increases lipophilicity, potentially enhancing dermal absorption.[1]
Acute Toxicity Category 4 (Oral) Fluorinated imidazoles can disrupt metabolic pathways; ingestion may induce neurotoxicity (convulsions) typical of methylimidazoles.[1]
Reactivity Moisture Sensitive Hygroscopic solid.[1] Hydrolysis or protonation in acidic environments can alter solubility and reactivity.[1]

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard latex gloves.[1] Fluorinated organic compounds often exhibit distinct permeation rates.

Body PartRequired PPETechnical Specification
Respiratory Fume Hood / N95 Backup Primary: Fume hood (Face velocity: 80–100 fpm).[1] Secondary: If hood is unavailable (spill cleanup), use Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor/Acid Gas/Particulate).[1]
Hand Double Nitrile Inner: Nitrile (4 mil).[1] Outer: Nitrile (4-8 mil) or Neoprene (if solvent is DCM/Chloroform).[1] Change outer gloves every 30 mins or immediately upon splash.[1]
Eye/Face Chemical Goggles ANSI Z87.1+ Impact/Splash Goggles.[1] Face shield required if handling >500mg or liquid solutions.[1]
Body Lab Coat + Apron 100% Cotton or Nomex Lab Coat (buttoned to neck).[1] Chemical-resistant apron required for liquid handling.[1]

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing[1]
  • Location: Analytical balance inside a fume hood or a balance enclosure with HEPA filtration.[1]

  • Static Control: Use an ionizing bar or anti-static gun.[1] Fluorinated powders are often static-prone and "fly," creating inhalation risks.[1]

  • Protocol:

    • Don double gloves and goggles.[1]

    • Place a secondary containment tray inside the hood.

    • Tare the receiving vessel (e.g., round-bottom flask) before opening the chemical vial.[1]

    • Transfer solid using a disposable spatula.[1] Do not return excess chemical to the stock vial to prevent cross-contamination.[1]

    • Wipe the exterior of the stock vial with a dry Kimwipe before closing.[1]

Phase 2: Reaction & Synthesis[1]
  • Solvent Compatibility: 5-Fluoro-4-methyl-1H-imidazole is likely soluble in polar organic solvents (DMSO, DMF, Methanol).[1]

  • Exotherm Warning: Imidazoles are basic.[1] Addition to strong acids (e.g., HCl, H₂SO₄) will generate heat.[1] Add acid dropwise to the imidazole solution at 0°C.

  • Monitoring: Use TLC or LC-MS.[1] Do not remove aliquots outside the hood for analysis; quench/dilute inside the hood first.

Phase 3: Cleanup & Decontamination[1]
  • Surface Decon: Wipe hood surfaces with 10% aqueous acetic acid (to neutralize the basic imidazole), followed by water, then ethanol.[1]

  • Glassware: Rinse with acetone inside the hood.[1] Collect the first rinse as Halogenated Organic Waste .[1]

Waste Disposal & Logistics

Regulatory Note: Because this molecule contains Fluorine, it must be segregated from non-halogenated solvents to prevent incineration facility fines or equipment corrosion.[1]

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, spatulas, weighing boats, Kimwipes.[1]Double-bag in clear polyethylene bags. Label as "Toxic Solid - Fluorinated Organic."[1]
Liquid Waste A Reaction mother liquors (DCM, DMF, etc.) + Product.[1]Halogenated Organic Waste container.
Liquid Waste B Aqueous washes (Acidic/Basic).[1][2]Adjust pH to 6–8.[1] Check local regulations before drain disposal (often prohibited for fluorinated compounds).[1] Default to Aqueous Chemical Waste .

Emergency Response Protocols

Scenario A: Skin/Eye Exposure[1]
  • Immediate: Move to safety shower/eyewash station.

  • Eyes: Irrigate for 15 minutes minimum . Hold eyelids open. Time is critical to prevent corneal opacity.[1]

  • Skin: Remove contaminated clothing under the shower.[1] Wash with non-abrasive soap.[1]

  • Medical: Seek medical attention. Provide the SDS (or this guide) to the physician, highlighting the Fluorinated Imidazole structure.[1]

Scenario B: Spills (< 5 grams)
  • Alert: Notify nearby personnel.

  • PPE: Don full-face respirator if dust is airborne.[1]

  • Contain: Cover spill with a dry absorbent pads or vermiculite.[1]

  • Neutralize: If in solution, apply a weak acid neutralizer (Citric acid based).[1]

  • Collect: Scoop into a wide-mouth jar. Label "Hazardous Waste - Spilled Material."[1]

Safety Logic Visualization

SafetyWorkflow Start Handling Request: 5-Fluoro-4-methyl-1H-imidazole RiskAssess Risk Assessment: Fluorinated + Imidazole Core Start->RiskAssess ScaleCheck Quantity Check RiskAssess->ScaleCheck SmallScale < 1 Gram (Analytical) ScaleCheck->SmallScale LargeScale > 1 Gram (Preparative) ScaleCheck->LargeScale ControlsSmall Engineering Control: Certified Fume Hood SmallScale->ControlsSmall ControlsLarge Engineering Control: Fume Hood + Blast Shield LargeScale->ControlsLarge PPE PPE Selection: Double Nitrile Gloves Goggles + Lab Coat ControlsSmall->PPE ControlsLarge->PPE Waste Disposal: Halogenated Waste Stream PPE->Waste Post-Procedure

Caption: Operational decision tree for handling fluorinated imidazole derivatives, prioritizing engineering controls based on scale.

References

  • National Toxicology Program (NTP). (2007).[1][3] Toxicology and Carcinogenesis Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice.[1] Technical Report Series No. 535.[1]

  • PubChem. (n.d.).[1][4] Compound Summary: 4-Methylimidazole (CID 13195).[1] National Library of Medicine.[1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4-Fluoro-1H-imidazole (CAS 30086-17-0).[1][1]

  • Santa Cruz Biotechnology. (n.d.).[1] 2-(4-Fluoro-phenyl)-5-methyl-1H-imidazole-4-carboxylic acid.[1][5][6][1]

Sources

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